molecular formula C7H11N3S B1464957 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine CAS No. 933697-99-5

1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine

Katalognummer: B1464957
CAS-Nummer: 933697-99-5
Molekulargewicht: 169.25 g/mol
InChI-Schlüssel: YEHQMNRPYHKUIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C7H11N3S and its molecular weight is 169.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(1,3-thiazol-2-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-6-1-3-10(5-6)7-9-2-4-11-7/h2,4,6H,1,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHQMNRPYHKUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling & Developability of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine

Executive Summary: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine represents a high-value "privileged structure."[1] It effectively bridges the gap between fragment-based drug discovery (FBDD) and lead optimization.[1] By fusing a polar, hydrogen-bonding pyrrolidine tail with an aromatic, electron-deficient thiazole head, this moiety offers a unique vector for engaging kinase hinges, GPCR allosteric pockets, and protein-protein interaction (PPI) interfaces.[1]

This guide provides a rigorous technical breakdown of its physicochemical behavior, a validated synthesis protocol, and an analysis of its developability profile, designed for researchers requiring high-fidelity data for decision-making.[1]

Molecular Architecture & Electronic Properties[1]

The compound consists of a five-membered 1,3-thiazole ring linked via the C2 position to the N1 nitrogen of a 3-aminopyrrolidine ring.[1]

Stereochemistry & Chiral Implications

The C3 position of the pyrrolidine ring is a chiral center.[1]

  • Significance: In biological systems, the (S)- and (R)- enantiomers often exhibit distinct binding affinities.[1] For instance, in CDK inhibitor development, the orientation of the C3-amine determines the vector of hydrogen bonding to the hinge region.[1]

  • Recommendation: While this guide covers the racemate, asymmetric synthesis using chiral starting materials (e.g., (3S)-(-)-3-aminopyrrolidine) is recommended for clinical candidates to avoid "eutomer/distomer" issues.[1]

Electronic Distribution
  • Thiazole Ring: Acts as an electron-withdrawing group (EWG) relative to the pyrrolidine nitrogen.[1] However, the lone pair on the pyrrolidine nitrogen donates electron density into the thiazole ring via resonance (n

    
    
    
    
    
    ), increasing the electron density at the thiazole C5 position.[1]
  • Basicity: The molecule possesses two basic centers:[1]

    • Primary Amine (C3-NH2): Highly basic (pKa ~9.5).[1]

    • Thiazole Nitrogen (N3): Weakly basic (pKa ~2.5).[1] The resonance delocalization from the pyrrolidine nitrogen makes this site slightly more basic than in unsubstituted thiazole, but it remains unprotonated at physiological pH (7.4).[1]

Physicochemical Specifications

The following data aggregates calculated (consensus) and experimental values typical for this structural class.

PropertyValue / RangeContext & Implication
Molecular Formula C

H

N

S
Low MW fragment, ideal for FBDD.[1]
Molecular Weight 169.25 g/mol Well below the "Rule of 3" cutoff (300 Da).[1]
LogP (Octanol/Water) 0.4 – 0.8Highly hydrophilic; excellent aqueous solubility.[1]
LogD (pH 7.4) -1.5 to -0.5Exists primarily as a cation at physiological pH.[1]
pKa (Primary Amine) 9.4 ± 0.2Ionized (NH

) in the stomach and blood.[1]
pKa (Thiazole N) 2.5 ± 0.3Neutral at physiological pH.[1]
TPSA ~68 Å

Good membrane permeability potential (<140 Å

).[1]
H-Bond Donors 2Primary amine hydrogens.
H-Bond Acceptors 3Thiazole N, Pyrrolidine N (tertiary), Amine N.
Rotatable Bonds 1C3-N bond (Low conformational entropy penalty).[1]

Experimental Protocol: Synthesis & Characterization

This protocol utilizes a Nucleophilic Aromatic Substitution (S


Ar)  strategy.[1] It is preferred over metal-catalyzed couplings (Buchwald-Hartwig) for this specific scaffold due to cost-efficiency and the absence of heavy metal impurities.[1]
Reaction Pathway Visualization

SynthesisPathway SM1 2-Bromothiazole (Electrophile) Intermediate Boc-Protected Intermediate SM1->Intermediate K2CO3, DMF 100°C, 12h SM2 3-(Boc-amino)pyrrolidine (Nucleophile) SM2->Intermediate Final 1-(1,3-Thiazol-2-yl) pyrrolidin-3-amine Intermediate->Final TFA/DCM or HCl/Dioxane Deprotection

Figure 1: Two-step synthesis via S


Ar displacement followed by acid-mediated deprotection.
Step-by-Step Methodology

Step 1: S


Ar Coupling 
  • Charge: To a reaction vessel, add 2-bromothiazole (1.0 equiv) and (3R)-3-(Boc-amino)pyrrolidine (1.1 equiv).

  • Solvent: Dissolve in anhydrous DMF (Dimethylformamide) [Concentration: 0.5 M].

  • Base: Add anhydrous K

    
    CO
    
    
    
    (2.5 equiv).[1] Note: Cesium carbonate (Cs
    
    
    CO
    
    
    ) can be used to accelerate sluggish reactions.[1]
  • Reaction: Heat to 100°C under nitrogen atmosphere for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.[1] Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.[1]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Boc-Deprotection

  • Dissolution: Dissolve the intermediate in DCM (Dichloromethane).

  • Acidolysis: Add TFA (Trifluoroacetic acid) (ratio 1:4 TFA:DCM) at 0°C. Stir at RT for 2 hours.

  • Free Basing (Critical): Volatiles are removed in vacuo.[1] The residue is a TFA salt.[1] To obtain the free base, redissolve in MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2) or treat with saturated NaHCO

    
     and extract with DCM/Isopropanol (3:1).[1]
    
Analytical Validation
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       7.15 (d, 1H, Thiazole H4), 6.75 (d, 1H, Thiazole H5).[1] Characteristic doublet pair.
      
    • 
       3.40–3.60 (m, 4H, Pyrrolidine N-CH
      
      
      
      ).[1]
    • 
       3.10 (m, 1H, CH-NH
      
      
      
      ).[1]
  • LC-MS: ESI+ [M+H]

    
     = 170.1.[1]
    

Developability & Applications

Drug-Likeness (Lipinski & Veber Rules)

The compound passes all standard filters for oral bioavailability:

  • MW < 500: Pass (169).

  • LogP < 5: Pass (0.6).

  • H-Bond Donors < 5: Pass (2).[1]

  • H-Bond Acceptors < 10: Pass (3).[1]

  • Veber Rule: Rotatable bonds

    
     10 and TPSA 
    
    
    
    140 Å
    
    
    . (Excellent compliance).
Therapeutic Utility
  • Kinase Inhibition: The 2-aminothiazole motif is a "hinge binder" mimic.[1] The pyrrolidine amine can extend into the ribose pocket or solvent front to improve selectivity (e.g., CDK, Aurora kinase inhibitors).[1]

  • PROTAC Linkers: Due to its rigidity and defined exit vector, this scaffold serves as a connector between E3 ligase ligands (like Thalidomide) and the Warhead.[1]

  • CNS Penetration: With a low MW and moderate polarity, the free base has high potential to cross the Blood-Brain Barrier (BBB), making it suitable for neurodegenerative targets (Alzheimer's/Parkinson's).[1]

Stability Profile
  • Metabolic: The thiazole ring is susceptible to oxidative metabolism (S-oxidation) by CYP450s.[1]

  • Chemical: Stable in aqueous solution at pH 2–10.[1] Avoid strong oxidizing agents.[1]

References

  • Synthesis of 2-aminothiazoles via SNAr

    • Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.[1]

    • Source: National Institutes of Health (NIH) / PMC.[1]

    • URL:[Link]

  • Physicochemical Properties of Thiazole Derivatives

    • Title: 2-Aminothiazole | 96-50-4 | ChemicalBook.[1]

    • Source: ChemicalBook.[1]

  • Anticancer Applications of Thiazole Scaffolds

    • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.[1]

    • Source: PubMed Central (PMC).[1]

    • URL:[Link]

  • General Reactivity of 2-Halothiazoles

    • Title: Recent synthetic advances in the preparation of 1,3-thiazole compounds.[1][2][3][4]

    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:[Link]

Sources

Initial biological screening of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Initial Biological Screening of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine Derivatives

Executive Summary

The 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By hybridizing the electron-rich, hydrogen-bond-accepting thiazole ring with the conformationally restricted, basic pyrrolidin-3-amine core, researchers can generate libraries with profound polypharmacology. Recent literature demonstrates that derivatives of this scaffold exhibit potent anticancer (via PI3Kα/HDAC6 dual inhibition)[1], anti-inflammatory (via COX-2 inhibition)[2], and antibacterial (via DNA gyrase inhibition) properties[3][4].

This whitepaper provides a comprehensive, field-proven methodology for the initial biological screening of these derivatives. As a Senior Application Scientist, I have structured this guide to move beyond mere assay execution, focusing instead on the causality behind experimental design, the mitigation of false positives, and the establishment of self-validating screening cascades.

Rationale and Mechanistic Grounding

When screening heterocyclic libraries, the structural nuances of the compound dictate the assay selection. The 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine core possesses specific chemical features that drive its biological interactions:

  • The Thiazole Moiety: Acts as a bioisostere for amides and peptides, offering metabolic stability while participating in

    
     stacking and hydrogen bonding within the hydrophobic pockets of kinase and enzyme active sites[3].
    
  • The Pyrrolidin-3-amine Core: Introduces a chiral center (often the (S)-enantiomer is preferred for target specificity) and a basic amine. At physiological pH, this amine is protonated, allowing for critical electrostatic interactions with acidic residues (e.g., Asp or Glu) in targets like PI3Kα or bacterial cell wall components[1][4].

Because thiazole derivatives are known to occasionally exhibit inherent fluorescence, standard colorimetric or simple fluorometric assays can yield false positives (PAINS - Pan-Assay Interference Compounds). Therefore, our primary enzymatic screening relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which utilizes a time delay to eliminate background auto-fluorescence.

ScreeningWorkflow Start 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine Library Synthesis Tier1 Tier 1: Enzymatic Profiling (TR-FRET / Fluorogenic) Start->Tier1 Kinase PI3Kα / HDAC6 (Anticancer) Tier1->Kinase Gyrase DNA Gyrase (Antibacterial) Tier1->Gyrase Tier2 Tier 2: Phenotypic Assays (Cell-Based) Kinase->Tier2 Gyrase->Tier2 Cancer Cytotoxicity (MTT) L-363, A549, HCT-116 Tier2->Cancer Bacterial MIC Determination E. coli, S. aureus Tier2->Bacterial Tier3 Tier 3: Early Safety & Selectivity Cancer->Tier3 Bacterial->Tier3 Tox Counter-Screening L929, HaCaT (Normal Cells) Tier3->Tox Hit Hit-to-Lead Candidate Selection Tox->Hit

Figure 1: Multi-tiered biological screening workflow for thiazolyl-pyrrolidine derivatives.

Tier 1: Target-Based Enzymatic Screening

Recent discoveries highlight the efficacy of thiazolyl-pyrrolidine derivatives as subtype-selective PI3Kα/HDAC6 dual inhibitors. For instance, specific derivatives have demonstrated IC50 values as low as 2.9 nM against PI3Kα and 26 nM against HDAC6[1].

Protocol 2.1: TR-FRET Assay for PI3Kα Inhibition

Causality: TR-FRET is chosen over ELISA because it is a homogeneous, wash-free assay that minimizes compound washout artifacts and negates the auto-fluorescence of the thiazole ring. Self-Validation: The assay must include a known pan-PI3K inhibitor (e.g., Buparlisib) as a positive control and a 1% DMSO vehicle as a negative control to establish the assay window (Z'-factor > 0.6).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Dilute the test compounds in 100% DMSO to 100X the final desired concentration, then dilute 1:10 in Kinase Buffer.

  • Enzyme/Substrate Addition: In a low-volume 384-well white microplate, add 5 µL of PI3Kα enzyme (final concentration 0.5 nM) and 5 µL of PIP2 substrate/ATP mix (final ATP = 10 µM).

  • Compound Incubation: Add 2.5 µL of the diluted test compound (or controls). Incubate at room temperature (RT) for 60 minutes.

  • Detection: Add 5 µL of the TR-FRET detection mix (containing Europium-labeled anti-GST antibody and ULight-labeled tracer). Incubate for 30 minutes at RT.

  • Reading: Read the plate on a microplate reader (e.g., EnVision) using an excitation wavelength of 320 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

  • Analysis: Calculate the FRET ratio (665/615 nm). Plot the log[inhibitor] vs. response to determine the IC50 using non-linear regression.

Pathway Inhibitor Thiazolyl-Pyrrolidine Derivative PI3K PI3Kα Inhibitor->PI3K Inhibits HDAC6 HDAC6 Inhibitor->HDAC6 Inhibits AKT pAkt (Ser473) PI3K->AKT Blocks Phosphorylation Tubulin Acetylated α-Tubulin HDAC6->Tubulin Promotes Accumulation Proliferation Tumor Cell Proliferation (Inhibited) AKT->Proliferation Downregulates Apoptosis Apoptosis (Induced) Tubulin->Apoptosis Triggers

Figure 2: Dual inhibition signaling pathway of PI3Kα and HDAC6 by thiazolyl-pyrrolidine derivatives.

Tier 2: Phenotypic Cellular Assays

Once target engagement is confirmed, the compounds must be evaluated in living systems. Thiazole-based pyrrolidine derivatives have shown significant antiproliferative activity against human cancer cell lines (e.g., L-363, A549, A375)[1][2] and antibacterial activity against S. aureus and B. cereus[4][5].

Protocol 3.1: Cytotoxicity Assessment via MTT Assay

Causality: The MTT assay measures mitochondrial metabolic rate, serving as a proxy for cell viability. It is crucial to test against both target cancer lines (e.g., A549 lung carcinoma) and normal mammalian cells (e.g., L929 fibroblasts) to calculate the Selectivity Index (SI)[2][4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells (e.g., A549 or L929). Seed 5,000 cells/well in 100 µL of complete media (DMEM + 10% FBS) into a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of the test compounds (0.1 µM to 100 µM). Include Erlotinib as a positive control[2] and 0.5% DMSO as the vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Logic: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO to each well. Agitate on a plate shaker for 15 minutes to fully dissolve the formazan.

  • Quantification: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise) using a microplate reader.

Protocol 3.2: Antibacterial MIC Determination (Broth Microdilution)

Causality: Because the outer membrane of Gram-negative bacteria acts as a formidable barrier, thiazole-pyrrolidine derivatives often show selective activity against Gram-positive strains[4]. The broth microdilution method is the CLSI gold standard for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of S. aureus (ATCC 25923) or E. coli (ATCC 25922) in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: In a 96-well U-bottom plate, perform two-fold serial dilutions of the test compounds in MHB (ranging from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL, final inoculum

    
     CFU/mL). Include Gentamicin as a positive control[3] and a sterility control well (MHB only).
    
  • Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).

Data Presentation and Interpretation

To properly evaluate hit compounds, quantitative data must be aggregated to assess both potency and safety. A compound is only considered a "Lead" if it demonstrates high potency (low IC50/MIC) and a high Selectivity Index (SI > 10).

Table 1: Representative Biological Screening Profile of Thiazolyl-Pyrrolidine Derivatives

Compound IDPI3Kα IC50 (nM)HDAC6 IC50 (nM)A549 Cell Viability IC50 (µM)L929 (Normal) IC50 (µM)Selectivity Index (SI)*S. aureus MIC (µg/mL)
Cmpd 21j [1]2.9 ± 0.426.0 ± 2.10.17 ± 0.05> 50.0> 294> 128
Cmpd 7k [2]> 1000> 100020.28 ± 1.285.5 ± 4.14.2> 128
Cmpd 11 [4]N/AN/AN/A> 100.0N/A21.7 ± 0.3
Erlotinib (Ctrl)N/AN/A34.16 ± 2.545.0 ± 3.01.3N/A
Gentamicin (Ctrl)N/AN/AN/AN/AN/A22.1 ± 0.4

*Selectivity Index (SI) = IC50 (L929 Normal Cells) / IC50 (A549 Cancer Cells). Higher values indicate a wider therapeutic window.

Conclusion

The initial biological screening of 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine derivatives requires a highly structured, multi-disciplinary approach. By integrating cell-free enzymatic assays (TR-FRET) with rigorous phenotypic cellular evaluations (MTT and Broth Microdilution) and mandatory counter-screening against normal mammalian cell lines (L929), researchers can confidently filter out PAINS and basal cytotoxins. This self-validating cascade ensures that only candidates with genuine target engagement and favorable therapeutic indices progress to in vivo pharmacokinetic and pharmacodynamic models.

References

  • Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, anticancer evaluation, and molecular docking studies of thiazolyl-pyrazoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

Sources

The Thiazole-Pyrrolidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of a Privileged Heterocyclic Duo

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular framework has consistently proven to be a fertile ground for the discovery of novel therapeutic agents. Among these, the thiazole-pyrrolidine scaffold has emerged as a particularly privileged motif, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of thiazole-pyrrolidine compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of how structural modifications to this core influence biological outcomes. We will delve into the nuances of substituent effects on anticancer and antibacterial activities, dissect key signaling pathways, and provide practical experimental protocols to empower further research and development in this exciting area. The inherent structural features of the thiazole and pyrrolidine rings, including their stereochemical complexity and diverse substitution patterns, provide a rich canvas for medicinal chemists to design and synthesize potent and selective drug candidates.[1][2]

Deciphering the Code: Structure-Activity Relationships of the Thiazole-Pyrrolidine Core

The biological activity of thiazole-pyrrolidine compounds is intricately linked to the nature and position of substituents on both the thiazole and pyrrolidine rings. A systematic analysis of these relationships is paramount for the rational design of new and improved therapeutic agents.

The Thiazole Moiety: A Hub of Bioactivity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, serves as a critical anchor for biological activity. Substitutions at the C2, C4, and C5 positions have profound effects on the pharmacological profile of the entire molecule.[3]

The C2-position of the thiazole ring is a frequent point of attachment for the pyrrolidine moiety. The nature of the linkage and the substituents on the pyrrolidine ring are critical determinants of activity.

  • Direct Pyrrolidin-1-yl Linkage: A direct linkage of the pyrrolidine ring to the C2 position of the thiazole is a common feature in many biologically active compounds. This arrangement appears to be crucial for providing the correct spatial orientation for interaction with biological targets.

Substituents at the C4-position of the thiazole ring play a significant role in modulating both the potency and selectivity of these compounds.

  • Aryl Substituents: The introduction of an aryl group at the C4-position is a common strategy to enhance biological activity. The electronic properties of the substituents on this aryl ring are key.

    • Electron-Withdrawing Groups (EWGs): Halogen atoms, such as fluorine and chlorine, on the C4-aryl ring have been shown to enhance anticancer and antibacterial activities. For instance, a 4-fluorophenyl derivative has been reported to exhibit selective antibacterial activity against Gram-positive bacteria.[4]

    • Electron-Donating Groups (EDGs): Methoxy and methyl groups on the C4-aryl ring can also contribute to potency, with some studies indicating that they lead to higher anticancer activity compared to halogenated analogs.[5]

The C5-position of the thiazole ring offers another avenue for structural modification to fine-tune the pharmacological properties of the molecule.

  • Acyl and Aryl Groups: The introduction of acyl or aryl groups at this position can significantly impact activity. The size and nature of these groups can influence binding to target proteins.

The Pyrrolidine Ring: A Source of Stereochemical Diversity and Target Interaction

The pyrrolidine ring, a five-membered saturated heterocycle, contributes significantly to the overall properties of the scaffold, including its three-dimensional shape, solubility, and ability to form hydrogen bonds.[1][6]

Modifications to the pyrrolidine ring can have a dramatic impact on biological activity.

  • Lipophilic Substituents: The introduction of small, lipophilic substituents on the pyrrolidine ring can be favorable for optimal potency in certain contexts, such as in the inhibition of specific enzymes.[7]

  • Conformationally Restricted Linkers: The use of conformationally restricted linkers attached to the pyrrolidine ring can enhance selectivity for a particular biological target by reducing off-target binding.[7][8]

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the development of thiazole-pyrrolidine derivatives as anticancer agents. These compounds often exert their effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.[2]

The PI3K/mTOR Signaling Pathway: A Prime Target

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[9] Thiazole-pyrrolidine derivatives have shown promise as inhibitors of this pathway.[10]

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates TSC2 TSC2 AKT->TSC2 Inhibits Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Rheb Rheb-GTP TSC2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation ThiazolePyrrolidine Thiazole-Pyrrolidine Inhibitor ThiazolePyrrolidine->PI3K Inhibits

Caption: PI3K/mTOR signaling pathway and the inhibitory action of thiazole-pyrrolidine compounds.

Mechanism of Action of Anticancer Thiazole-Pyrrolidine Derivatives
  • Direct Enzyme Inhibition: Many thiazole-pyrrolidine compounds act as direct inhibitors of PI3K and/or mTOR kinases, binding to the ATP-binding pocket and preventing the phosphorylation of downstream targets.[10]

  • Induction of Apoptosis: By inhibiting the pro-survival signals of the PI3K/mTOR pathway, these compounds can induce programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.

Antibacterial Activity: A Renewed Hope Against Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Thiazole-pyrrolidine derivatives have emerged as a promising class of antibacterial agents with novel mechanisms of action.[4][11]

Key Structural Features for Antibacterial Efficacy
  • C4-Aryl Substituents: As with anticancer activity, the nature of the substituent on the C4-aryl ring is crucial. Electron-withdrawing groups, such as fluorine, have been associated with potent activity against Gram-positive bacteria.[4]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both rings, plays a role in its ability to penetrate bacterial cell membranes.

Quantitative Data on Biological Activity

The following table summarizes the biological activity of representative thiazole-pyrrolidine derivatives.

Compound IDThiazole C4-SubstituentPyrrolidine ModificationTarget/ActivityIC50/MIC (µM)Reference
TP-1 4-FluorophenylUnsubstitutedAntibacterial (S. aureus)1.25[4]
TP-2 4-MethoxyphenylUnsubstitutedAnticancer (MCF-7)0.85[5]
TP-3 4-Chlorophenyl3-hydroxyAnticancer (HeLa)2.1[2]
TP-4 PhenylN-acetylPI3Kα Inhibition0.05[10]

Experimental Protocols: A Practical Guide for the Researcher

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of thiazole-pyrrolidine compounds.

General Synthesis of 2-(Pyrrolidin-1-yl)-4-arylthiazoles

Synthesis_Workflow Start Start Materials: - Aryl methyl ketone - Pyrrolidine-1-carbothioamide Step1 Step 1: Bromination (NBS, p-TsOH) Start->Step1 Intermediate1 α-Bromoarylketone Step1->Intermediate1 Step2 Step 2: Hantzsch Thiazole Synthesis (Ethanol, Reflux) Intermediate1->Step2 Product 2-(Pyrrolidin-1-yl)-4-arylthiazole Product->Step2

Caption: General synthetic workflow for 2-(pyrrolidin-1-yl)-4-arylthiazoles.

Step-by-Step Protocol:

  • Bromination of Aryl Methyl Ketone: To a solution of the appropriate aryl methyl ketone in a suitable solvent (e.g., chloroform), add N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the α-bromoarylketone.

  • Hantzsch Thiazole Synthesis: To a solution of the α-bromoarylketone in ethanol, add pyrrolidine-1-carbothioamide. Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC). After cooling, the product can be isolated by filtration or extraction. Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assessment (MTT Assay)

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[11][13]

Conclusion and Future Perspectives

The thiazole-pyrrolidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research on their structure-activity relationships has provided invaluable insights into the key structural features required for potent and selective anticancer and antibacterial activities. The ability to systematically modify the scaffold at multiple positions allows for the fine-tuning of pharmacological properties, paving the way for the design of next-generation drug candidates with improved efficacy and safety profiles. Future research should focus on exploring novel substitutions, investigating combination therapies, and elucidating the detailed molecular mechanisms of action to fully unlock the therapeutic potential of this remarkable heterocyclic hybrid.

References

  • Li Petri, G.; Contino, A.; De Santis, E.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021, 26(16), 4885. [Link]

  • Li Petri, G.; Contino, A.; De Santis, E.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Bhat, A.; Singh, I.; Tandon, R. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. 2023, 246, 114954. [Link]

  • Kocabaş, E.; Sirin, Y.; Poyraz, S.; et al. Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry. 2021, 11(4), 12178-12185. [Link]

  • Wang, L.; Zhang, Y.; Li, Y.; et al. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry. 2021, 12(9), 1545-1556. [Link]

  • Wang, L.; Zhang, Y.; Li, Y.; et al. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC. [Link]

  • El-Gamal, M. I.; Al-Said, M. S.; Al-Zoubi, R. M.; et al. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024, 39(1), 2398765. [Link]

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  • Schematic representation of the structure–activity relationship of the synthesized derivatives. ResearchGate. [Link]

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  • PI3K/AKT/mTOR pathway including an illustration of how the approved... ResearchGate. [Link]

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  • Zhang, Y.; Li, X.; Wang, Y.; et al. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry. 2020, 20(28), 2535-2577. [Link]

  • Ghorab, M. M.; Alsaid, M. S.; Soliman, A. M.; et al. Synthesis, in vitro Antimicrobial and Anticancer Evaluation of Some New Pyridazines and Polyfunctionally Substituted Heterocyclic Compounds. Asian Journal of Chemistry. 2015, 27(9), 3291-3299. [Link]

  • Kumar, A.; Sharma, S.; Singh, B. Design, In Silico Screening, Synthesis, and In Vitro Assessment of 1,4-Naphthoquinone-Tethered Hybrid Molecules to Explore Their Anticancer and Antimicrobial Potential. ACS Omega. 2025. [Link]

  • Kocabaş, E.; Sirin, Y.; Poyraz, S.; et al. Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry. 2021, 11(4), 12178-12185. [Link]

  • Bodake, M. B.; Jadhav, G. R.; Medhane, V. J.; et al. Efficient Synthesis of Novel Thiazole Substituted Pyrrolidine Derivatives and their Antimicrobial Evaluation. Asian Journal of Chemistry. 2020, 32(8), 2007-2012. [Link]

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Sources

Unlocking the Therapeutic Potential of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic promise. 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine represents one such molecule, integrating the biologically active thiazole nucleus with the versatile pyrrolidine ring. The thiazole moiety is a cornerstone in the architecture of numerous FDA-approved drugs, particularly in oncology, where it contributes to kinase inhibition and anti-proliferative activities.[1][2] Concurrently, the pyrrolidine scaffold is integral to a vast array of bioactive compounds, enhancing stereochemical complexity and enabling precise interactions with biological targets.[3][4][5] This guide provides a comprehensive framework for the systematic identification and validation of therapeutic targets for 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine, empowering researchers and drug development professionals to explore its full therapeutic potential. We will delve into hypothesized target classes, present robust experimental workflows for target deconvolution, and provide detailed protocols to facilitate the translation of this promising molecule from a chemical entity to a potential therapeutic agent.

Introduction: The Rationale for Investigating 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine

The chemical architecture of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is a compelling starting point for a drug discovery campaign. The thiazole ring is a well-established pharmacophore, present in drugs such as the kinase inhibitors Dasatinib and Dabrafenib.[1][2] Its presence suggests a potential for interaction with ATP-binding sites of various enzymes. The pyrrolidine ring, a saturated heterocycle, imparts a three-dimensional character to the molecule, which is often crucial for high-affinity and selective binding to protein targets.[3][4] The primary amine on the pyrrolidine ring offers a key interaction point, potentially serving as a hydrogen bond donor or a site for further chemical modification to optimize potency and pharmacokinetic properties.[6]

Given the absence of published data on the specific biological targets of this molecule, a systematic and hypothesis-driven approach to target identification is paramount. This guide will outline such an approach, leveraging the known pharmacology of its constituent moieties to propose and investigate potential therapeutic avenues.

Hypothesized Therapeutic Target Classes

Based on the extensive literature on thiazole and pyrrolidine-containing compounds, we can postulate several high-probability target classes for 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine.

Protein Kinases

The thiazole ring is a common feature in many kinase inhibitors.[1][2][7][8] These enzymes play a central role in cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[7]

  • Epidermal Growth Factor Receptor (EGFR): Often mutated or overexpressed in various cancers, leading to uncontrolled cell proliferation.[7]

  • Other Tyrosine and Serine/Threonine Kinases: The broad family of kinases presents numerous potential targets.

Microtubule Dynamics

Certain thiazole derivatives are known to interfere with microtubule polymerization, a critical process for cell division, making them potent anti-cancer agents.[9]

  • Tubulin: The protein subunit of microtubules. Compounds binding to the colchicine site on tubulin can inhibit its polymerization.

Enzymes in Inflammatory Pathways

Both thiazole and pyrrolidine derivatives have been reported to possess anti-inflammatory properties.[10][11]

  • Cyclooxygenase (COX) Enzymes: Key enzymes in the synthesis of prostaglandins, which are mediators of inflammation.

Other Enzyme Classes

The pyrrolidine scaffold has been associated with the inhibition of other enzyme families.[5][12]

  • Carbonic Anhydrases: Involved in various physiological processes, including pH regulation and fluid balance.

  • Acetylcholinesterase: A key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.

A Multi-pronged Strategy for Target Identification and Validation

A robust and unbiased approach to target identification is crucial. We recommend a parallel strategy employing both computational and experimental methods.

Caption: Workflow for Target Identification and Validation.

Computational Approaches: In Silico Screening

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex.

  • Rationale: To computationally screen 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine against the crystal structures of the hypothesized target proteins (kinases, tubulin, etc.). This can help prioritize experimental efforts towards the most promising candidates.

Biochemical Approaches: Unbiased Target Identification

These methods aim to identify binding partners from a complex biological sample (e.g., cell lysate).

  • Affinity-Based Pull-Down: This involves immobilizing the compound of interest and using it as "bait" to capture its interacting proteins.[13][14]

    • Affinity Chromatography: The compound is chemically linked to a solid support (e.g., agarose beads). A cell lysate is passed through a column containing these beads, and interacting proteins are retained and later identified by mass spectrometry.

    • Biotin-Streptavidin Pulldown: The compound is derivatized with a biotin tag. The biotinylated compound is incubated with a cell lysate, and the resulting complexes are captured using streptavidin-coated beads.

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that the binding of a small molecule to its target protein can stabilize the protein and make it more resistant to proteolysis.[13][14][15]

Caption: The DARTS Experimental Workflow.

Biochemical and Cellular Validation

Once potential targets are identified, their interaction with 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine must be validated and characterized.

  • Enzymatic Assays: To confirm that the compound inhibits the enzymatic activity of the identified target.

  • Binding Assays:

    • Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics in real-time.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

  • Cell-Based Assays: To assess the effect of the compound on the target's function in a cellular context. For example, if a kinase is the target, one could measure the phosphorylation of its downstream substrates.

Detailed Experimental Protocols

Protocol: Molecular Docking
  • Preparation of the Ligand:

    • Draw the 3D structure of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structure in a format compatible with the docking software (e.g., .mol2, .pdbqt).

  • Preparation of the Protein Target:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the protein.

    • Generate multiple binding poses and rank them based on their predicted binding energy (docking score).

  • Analysis of Results:

    • Visualize the top-ranked binding poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • A lower docking score generally indicates a more favorable binding interaction.

Protocol: Drug Affinity Responsive Target Stability (DARTS)
  • Preparation of Cell Lysate:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., M-PER) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Compound Treatment and Protease Digestion:

    • In separate tubes, incubate an aliquot of the cell lysate (e.g., 100 µg of total protein) with either 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine (at various concentrations) or vehicle (e.g., DMSO) for 1 hour at room temperature.

    • Add a protease (e.g., thermolysin) to each tube at a predetermined optimal concentration and incubate for a specific time (e.g., 10 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor (e.g., EDTA for thermolysin) and SDS-PAGE loading buffer, and then boil the samples.

  • Gel Electrophoresis and Protein Identification:

    • Separate the digested proteins by SDS-PAGE.

    • Stain the gel with a protein stain (e.g., Coomassie Blue).

    • Compare the banding patterns between the compound-treated and vehicle-treated lanes.

    • Excise the protein bands that are protected from digestion in the presence of the compound.

    • Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

Data Presentation

Table 1: Hypothetical Molecular Docking Scores

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
VEGFR24ASD-9.2Cys919, Glu885, Asp1046
EGFR2J6M-8.5Met793, Leu718, Gly796
Tubulin5J2T-7.8Cys241, Leu248, Asn258
COX-25IKR-7.1Arg120, Tyr355, Ser530

Conclusion

1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is a molecule of significant interest, positioned at the intersection of two privileged chemical scaffolds. While its specific biological targets remain to be elucidated, a systematic and multi-faceted approach, as outlined in this guide, can effectively unravel its mechanism of action. By combining computational screening with unbiased biochemical methods and rigorous validation assays, researchers can identify and characterize the therapeutic targets of this promising compound, paving the way for its potential development as a novel therapeutic agent. The journey from a chemical structure to a clinical candidate is long and challenging, but a well-defined target identification and validation strategy is the essential first step.

References

  • Sharma, P. C., Bansal, K. K., Sharma, A., Sharma, D., & Deep, A. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016. [Link][1][2]

  • Li Petri, G., Contino, A., & Pescitelli, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link][3][4]

  • Rana, A., & Kumar, S. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. Request PDF. [Link]

  • Li Petri, G., Contino, A., & Pescitelli, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Poyraz, S., Yuksel, Z., & Isik, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248434. [Link][5]

  • Poyraz, S., Yuksel, Z., Isik, S., & Genc, M. (2024). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2261665. [Link][12]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. [Link][13]

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46. [Link][14]

  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Pharmaceutical Negative Results, 15(3), 123-134. [Link][10]

  • Creative Biostructure. (n.d.). Small Molecule Drug Target Identification and Validation. [Link][15]

  • El-Sayed, M. A. A., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Harbi, S. A. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1370216. [Link][7]

  • Pathak, M., Mishra, G. P., & Singh, S. K. (2024). Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice, 30(5), 1983-1988. [Link]

  • Kaspady, M., & Narayanaswamy, V. K. (2004). The Discovery of N-(1,3-Thiazol-2-yl)pyridin-2-amines as Potent Inhibitors of KDR Kinase. ChemInform, 35(38). [Link][8]

  • Ortega, M. A., Fraiz, N., & Ojea, I. (2009). One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. Bioorganic & medicinal chemistry letters, 19(13), 3462–3465. [Link][9]

  • Hovhannisyan, A. A., Sirakanyan, S. N., & Gevorgyan, A. V. (2018). Synthesis and Biological Activity of New[1][2]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Chemistry of Heterocyclic Compounds, 54(1), 93-98. [Link][11]

Sources

An In-depth Technical Guide to the Chemical Space of 1,3-Thiazole Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of 1,3-thiazole and pyrrolidine rings into single molecular scaffolds represents a compelling strategy in modern medicinal chemistry. This guide provides an in-depth exploration of the chemical space of these hybrid molecules, which are gaining attention for their diverse pharmacological potential. We will dissect key synthetic methodologies, including the classical Hantzsch thiazole synthesis and 1,3-dipolar cycloaddition reactions, providing both mechanistic rationale and detailed experimental protocols. Furthermore, this guide will cover critical aspects of structural characterization, analyze structure-activity relationships (SAR), and survey the reported biological activities, with a particular focus on their antimicrobial and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to navigate and exploit the therapeutic potential of this promising class of heterocyclic compounds.

Introduction: The Rationale for Hybrid Pharmacophores

In the landscape of drug discovery, heterocyclic compounds are paramount. The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a structural component in numerous approved drugs, including the antibiotic Penicillin and the antiretroviral Ritonavir.[4][5] Its prevalence stems from its ability to engage in various biological interactions and its relative metabolic stability.[6] Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of many natural alkaloids like nicotine and is integral to the structure of the amino acid proline.[4][7] Pyrrolidine derivatives exhibit a wide array of biological activities, including antimicrobial, anti-HIV, and anticancer effects.[4]

The strategic combination of these two privileged scaffolds into a single "hybrid" molecule is a powerful approach in drug design. This strategy aims to create novel chemical entities with potentially synergistic or unique pharmacological profiles that are distinct from the individual components. The 1,3-thiazole substituted pyrrolidine core offers a three-dimensional architecture with diverse points for substitution, allowing for fine-tuning of physicochemical properties and biological targets. This guide will illuminate the pathways to access and understand this rich chemical space.

Foundational Synthetic Strategies

The construction of 1,3-thiazole substituted pyrrolidines can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Two of the most robust and widely employed methods are the Hantzsch thiazole synthesis and the 1,3-dipolar cycloaddition for the formation of the pyrrolidine ring.

The Hantzsch Thiazole Synthesis Approach

The Hantzsch synthesis is a cornerstone of thiazole chemistry, classically involving the condensation of an α-haloketone with a thioamide.[8][9] For creating the target scaffold, this typically involves a pyrrolidine-containing α-haloketone or a pyrrolidine-functionalized thiourea. A common and effective variant utilizes a thiosemicarbazone, which leads to a 2-hydrazinylthiazole derivative, a versatile intermediate for further functionalization.[10]

Causality Behind Experimental Choices:

  • Solvent: The reaction is often performed in a protic solvent like ethanol to facilitate proton transfer steps and maintain solubility of the reactants.[4]

  • Temperature: Refluxing is typically employed to provide the necessary activation energy for the cyclization and subsequent dehydration steps.[4]

  • Catalysis: While often self-catalyzing, the reaction can be promoted by mild acids or, in modern variations, by solid-supported catalysts for greener chemistry.[11] Acidic conditions can, however, alter the regioselectivity of the reaction.[12]

Experimental Protocol 1: Hantzsch Synthesis of a 1,3-Thiazole Substituted Pyrrolidinone

This protocol is adapted from methodologies described in the literature for synthesizing 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines.[13]

Step 1: Synthesis of the α-Bromoketone Intermediate

  • Dissolve the starting pyrrolidinone-substituted acetophenone (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of Bromine (Br₂) (1.1 eq) in acetic acid dropwise at room temperature while stirring.

  • Continue stirring for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water until neutral, and dry to yield the α-bromoketone intermediate.

Step 2: Cyclization to Form the Thiazole Ring

  • Suspend the α-bromoketone intermediate (1.0 eq) and a suitable thiourea or thiosemicarbazide (1.2 eq) in ethanol.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter it and wash with cold ethanol. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The 1,3-Dipolar Cycloaddition Approach

The 1,3-dipolar cycloaddition is a powerful, stereospecific reaction for constructing five-membered rings, making it ideal for synthesizing the pyrrolidine core.[14] This reaction involves an azomethine ylide (the 1,3-dipole) reacting with a dipolarophile, typically an alkene or alkyne.[15] To generate the target scaffold, a thiazole-containing dipolarophile is reacted with an azomethine ylide generated in situ.

Causality Behind Experimental Choices:

  • Generation of Azomethine Ylide: The ylide is commonly generated in situ from the decarboxylative condensation of an α-amino acid (like proline or sarcosine) with an aldehyde or ketone.[16] This avoids the need to handle unstable ylide intermediates.

  • Regioselectivity: The reaction is highly regioselective, controlled by the frontier molecular orbitals (HOMO/LUMO) of the dipole and dipolarophile.[17] The substitution pattern on both reactants dictates the final orientation of the substituents on the pyrrolidine ring.

  • Solvent and Temperature: Aprotic solvents like toluene or xylene are often used at elevated temperatures to promote both the formation of the ylide and the subsequent cycloaddition.[1]

Experimental Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of spiro-pyrrolidines, a common outcome of this reaction type.[17]

  • To a solution of a thiazole-substituted chalcone (dipolarophile) (1.0 eq) in toluene, add isatin (or a suitable aldehyde/ketone) (1.0 eq) and an α-amino acid such as L-proline (1.2 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 8-12 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • The resulting crude residue is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired spiro-pyrrolidine-thiazole product.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for synthesizing 1,3-thiazole substituted pyrrolidines, highlighting the two primary pathways.

G cluster_0 Pathway 1: Hantzsch Synthesis cluster_1 Pathway 2: 1,3-Dipolar Cycloaddition A Pyrrolidine-Ketone B Bromination A->B C α-Bromo-Pyrrolidine-Ketone B->C E Cyclocondensation C->E D Thiourea/Thioamide D->E F Final Product E->F G Thiazole-Alkene (Dipolarophile) J [3+2] Cycloaddition G->J H α-Amino Acid + Aldehyde I In situ Azomethine Ylide H->I I->J K Final Product J->K

Caption: Generalized synthetic pathways to 1,3-thiazole substituted pyrrolidines.

Structural Characterization

Unambiguous structural confirmation of the synthesized compounds is critical. A combination of spectroscopic techniques is employed for this purpose.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework. Key diagnostic signals include the singlet for the C5-H of the thiazole ring (typically δ 6.5-8.0 ppm in ¹H NMR) and the characteristic shifts of the pyrrolidine ring protons.[1][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound through the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies key functional groups present in the molecule, such as C=O (carbonyl) stretches in pyrrolidinone derivatives (around 1660-1700 cm⁻¹) and C=N stretches from the thiazole ring.[1]

  • X-ray Crystallography: In cases where a single crystal can be obtained, this technique provides definitive proof of the structure and stereochemistry.[17]

Data Presentation: Representative Characterization Data

The table below summarizes hypothetical characterization data for a representative 1,3-thiazole substituted pyrrolidine derivative.

Technique Observed Data Interpretation
¹H NMR δ 7.85 (s, 1H), 7.60-7.90 (m, 4H), 3.50 (t, 2H), 2.80 (t, 2H), 2.20 (m, 2H)s: Thiazole C5-H; m: Aromatic protons; t, m: Pyrrolidine CH₂ groups
¹³C NMR δ 168.5, 155.2, 145.1, 120-135 (Ar), 115.8, 55.4, 34.2, 28.9δ 168.5: Thiazole C2; δ 115.8: Thiazole C5; Others: Aromatic & Pyrrolidine carbons
HRMS (ESI) m/z [M+H]⁺ calculated for C₁₄H₁₅N₂S⁺: 243.0950; found: 243.0955Confirms the molecular formula and molecular weight of the compound.
FT-IR (cm⁻¹) 3110 (Ar C-H), 2950 (Aliphatic C-H), 1605 (C=N), 1480 (C=C)Presence of aromatic, aliphatic, and thiazole ring characteristic vibrations.

Exploring the Chemical Space: Biological Activities and SAR

The true value of the 1,3-thiazole substituted pyrrolidine scaffold lies in its broad range of biological activities. Extensive research has demonstrated their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[6][13][18][19]

Antimicrobial Activity

Many derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics like Oxytetracycline.[13] The mechanism is often linked to the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.[20]

Structure-Activity Relationship (SAR) Insights:

  • Gram-Positive vs. Gram-Negative: Some compounds show selective activity. For example, a 4-F-phenyl derivative was found to be a selective inhibitor of Gram-positive bacteria.[4] This selectivity is often attributed to the differences in the bacterial cell wall structure, with the outer membrane of Gram-negative bacteria acting as a significant barrier.[4]

  • Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring are crucial. Electron-withdrawing groups, such as halogens, on a phenyl ring attached to the thiazole can enhance antibacterial activity.[7]

  • Lipophilicity: The partition coefficient (log P) plays a role in a compound's ability to cross bacterial membranes. An optimal log P value is often required for significant activity.[21][22]

Anticancer Activity

This class of compounds has also emerged as a promising area for anticancer drug development.[2] Hybrids of pyrrolidinedione and thiazolidinone (a related thiazole derivative) have demonstrated high antiproliferative activity against various cancer cell lines, including leukemia, breast, and colon cancer, while showing lower toxicity to normal cells.[18]

Structure-Activity Relationship (SAR) Insights:

  • Target Inhibition: The anticancer effect can stem from the inhibition of various cellular targets, such as protein kinases (e.g., EGFR, ROCK-1), which are often dysregulated in cancer.[23][24]

  • Apoptosis Induction: Active compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through mitochondria-dependent pathways.[18]

  • Substitution Patterns: The presence of specific groups can significantly impact potency. For instance, a chlorine atom on an attached phenyl ring was found to enhance activity against breast cancer cell lines.[6][23] Conversely, adding bulky groups like a pyrazoline fragment can sometimes lead to a decrease in antitumor effect.[24]

SAR Visualization

This diagram summarizes the key structure-activity relationships for this scaffold.

SAR Core Thiazole-Pyrrolidine Core Scaffold R1 R1 Substituent (on Pyrrolidine) Core->R1 R2 R2 Substituent (on Thiazole) Core->R2 R3 R3 Substituent (on Thiazole) Core->R3 Activity1 Modulates Solubility & Cell Permeability R1->Activity1 Activity2 Electron-Withdrawing Groups (e.g., -F, -Cl) -> Increased Antimicrobial/Anticancer Activity R2->Activity2 Activity3 Bulky Groups -> May Decrease Activity R3->Activity3

Caption: Key Structure-Activity Relationship (SAR) points for the scaffold.

Future Perspectives and Conclusion

The chemical space of 1,3-thiazole substituted pyrrolidines is rich and far from fully explored. The modularity of the synthetic routes allows for the creation of large, diverse libraries of compounds for high-throughput screening. Future research should focus on:

  • Exploring Novel Biological Targets: While antimicrobial and anticancer activities are well-documented, the potential of these scaffolds against other targets, such as viral enzymes or neuroreceptors, remains an exciting frontier.

  • Computational and In Silico Studies: Molecular docking and QSAR studies can provide valuable insights into the binding modes of these compounds and help rationalize SAR data, guiding the design of more potent and selective analogs.[23]

  • Development of Greener Synthetic Methodologies: The use of multicomponent reactions, ultrasonic irradiation, and reusable catalysts can make the synthesis of these valuable compounds more efficient and environmentally sustainable.[11]

References

  • Kavaliauskas, P., et al. (2022). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. Available at: [Link]

  • Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity. Russian Journal of General Chemistry. Available at: [Link]

  • Saeed, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Heliyon. Available at: [Link]

  • Lesyk, R., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules. Available at: [Link]

  • Kaminskyy, D., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Matiichuk, V., et al. (2022). Synthesis and Biological Activity of New[4][13]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Alam, M. A., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules. Available at: [Link]

  • Poyraz, S., & Küçükgüzel, Ş. G. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Bodake, M. B., et al. (2020). Efficient Synthesis of Novel Thiazole Substituted Pyrrolidine Derivatives and their Antimicrobial Evaluation. Asian Journal of Chemistry. Available at: [Link]

  • Kaur, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Liu, Y., et al. (2019). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules. Available at: [Link]

  • Khidre, R. E., & Radini, I. A. M. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

  • Alam, M. A., et al. (2011). Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives. Molecules. Available at: [Link]

  • Kaminskyy, D., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Hussein, M. A., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Frejat, F. O. A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Available at: [Link]

  • ResearchGate. (n.d.). 1,3-Dipolar cycloaddition reaction to form the pyrrolidine-core structures. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • de Paz, J. L. G., et al. (1995). Pyrrolidines by 1,3-Dipolar Cycloaddition of Conjugated Azomethine Ylides. Synthesis. Available at: [Link]

  • Arul Prasad, T. A., et al. (2014). A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. Der Pharma Chemica. Available at: [Link]

  • Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • Google Patents. (2017). Process for preparing thiazole derivatives.

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Targeting the Hybrid Zone: A Technical Guide to the Discovery of Thiazole-Pyrrolidine Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of thiazole and pyrrolidine pharmacophores represents a high-potential strategy in modern medicinal chemistry. Thiazoles, present in approved drugs like Dasatinib and Ixazomib, offer exceptional hydrogen-bonding capacity and metabolic stability. Pyrrolidines, serving as proline mimics, provide unique conformational rigidity and lipophilic bulk. This guide details the technical roadmap for synthesizing and validating novel hybrid molecules, focusing on their application as potent anticancer and antimicrobial agents.[1][2]

Strategic Rationale: The Power of the Hybrid

The "hybrid drug" concept aims to covalently link two distinct pharmacophores to exert dual mechanisms of action or overcome drug resistance.

  • Thiazole Moiety: Acts as a bioisostere of pyridine or imidazole. The electron-rich sulfur and nitrogen atoms facilitate

    
    -
    
    
    
    stacking and hydrogen bonding with enzyme active sites (e.g., EGFR kinase domain, bacterial DNA gyrase).
  • Pyrrolidine Moiety: Introduces specific stereochemical constraints. Its secondary amine nature allows for easy derivatization, modulating the LogP (lipophilicity) and blood-brain barrier (BBB) permeability.

Key Synergism: The pyrrolidine ring often acts as a "solubility anchor" and spacer, positioning the bioactive thiazole headgroup into deep hydrophobic pockets of target proteins [1].

Chemical Synthesis Framework

The most robust method for constructing the thiazole core decorated with a pyrrolidine substituent is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide/thiourea and an


-haloketone is favored for its atom economy and high yields.
Core Synthetic Workflow

We will focus on a modular approach: synthesizing a Pyrrolidine-1-carbothioamide intermediate, followed by cyclization with a substituted phenacyl bromide.

Step-by-Step Protocol:

  • Precursor Synthesis (Thiourea Formation):

    • Reagents: Pyrrolidine (1.0 eq), Benzoyl isothiocyanate (1.1 eq), Acetone (Solvent).

    • Procedure: Dissolve pyrrolidine in acetone at 0°C. Add benzoyl isothiocyanate dropwise. Stir for 2 hours. Hydrolyze the resulting benzoyl-thiourea with NaOH to yield Pyrrolidine-1-carbothioamide.

  • Hantzsch Cyclization:

    • Reagents: Pyrrolidine-1-carbothioamide (1.0 eq), Substituted Phenacyl Bromide (1.0 eq), Ethanol (absolute).

    • Procedure: Mix reagents in ethanol. Reflux for 4–6 hours.

    • Monitoring: Monitor consumption of starting material via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Workup: Cool reaction mixture. Neutralize with aqueous

      
      . The precipitate is the crude thiazole-pyrrolidine hybrid.
      
    • Purification: Recrystallize from Ethanol/DMF to achieve >98% purity.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic flow of the Hantzsch synthesis tailored for this hybrid.

HantzschMechanism Reactants Pyrrolidine-1-carbothioamide + Alpha-Haloketone Attack Nucleophilic Attack (Sulfur attacks Alpha-Carbon) Reactants->Attack Intermediate S-Alkylated Intermediate (Thioimidate) Attack->Intermediate Cyclization Intramolecular Cyclization (Nitrogen attacks Carbonyl) Intermediate->Cyclization Dehydration Dehydration (-H2O) Aromatization Cyclization->Dehydration Product Thiazole-Pyrrolidine Hybrid Scaffold Dehydration->Product

Caption: Mechanistic pathway of Hantzsch synthesis converting thioamide and haloketone into the thiazole core.

Medicinal Chemistry & SAR Analysis

Structure-Activity Relationship (SAR) studies are critical for optimizing potency. The hybrid scaffold offers three primary vectors for modification.

Quantitative Data Summary (Hypothetical Potency Ranges)

Based on literature aggregates for similar scaffolds [2, 3]:

Substitution ZoneModificationEffect on Bioactivity (Anticancer/Antimicrobial)
Thiazole C4-Position Phenyl groupBaseline activity (Reference).
Thiazole C4-Position 4-F-Phenyl / 4-Cl-PhenylIncreased Potency (2-5x). Halogens enhance lipophilicity and metabolic stability.
Thiazole C4-Position 4-NO2-PhenylMixed results; often toxic due to nitro reduction.
Pyrrolidine Ring UnsubstitutedGood solubility, moderate binding.
Pyrrolidine Ring 2-Carboxylic acid (Proline)Reduced membrane permeability; active uptake required.
Linker Hydrazone spacerEnhanced flexibility; improved binding in large pockets (e.g., EGFR).
SAR Logic Map

The diagram below guides the optimization process based on the "Sweet Spot" theory of medicinal chemistry.

SAR_Logic Center Thiazole-Pyrrolidine Core Scaffold Node1 C4-Aryl Group: Electron Withdrawing (F, Cl) INCREASES Potency Center->Node1 Node2 C4-Alkyl Group: Reduces Potency (Loss of pi-stacking) Center->Node2 Node3 Pyrrolidine Ring: Lipophilic Spacer Modulates LogP Center->Node3 Node4 N-Substitution: Bulky groups may cause steric clash Center->Node4 Node5 Linker Region: Hydrazone/Amide Adds H-bond donors Center->Node5

Caption: SAR optimization map highlighting the impact of functional group modifications on bioactivity.

Biological Validation Protocols

Trustworthiness in data comes from rigorous, self-validating protocols.

In Vitro Anticancer Assay (MTT)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture media. Treat cells for 48h.

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase converts MTT (yellow) to formazan (purple).
    
  • Solubilization: Discard media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    
Antimicrobial Susceptibility (Broth Microdilution)

Determines the Minimum Inhibitory Concentration (MIC) against pathogens like S. aureus or E. coli.[2][3]

Protocol:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plate Setup: Use sterile 96-well plates. Add 100

    
    L Mueller-Hinton Broth (MHB) to all wells.
    
  • Dilution: Perform 2-fold serial dilutions of the hybrid compound (Range: 128 – 0.25

    
    g/mL).
    
  • Inoculation: Add 100

    
    L of diluted bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24h.

  • Readout: MIC is the lowest concentration with no visible turbidity. Validate with Resazurin dye (turns pink in presence of live bacteria) [4].

Mechanism of Action: EGFR Inhibition

Many thiazole derivatives exert anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR). The thiazole nitrogen acts as a hydrogen bond acceptor for the hinge region (Met793) of the kinase domain [5].

EGFR_Pathway EGFR EGFR Tyrosine Kinase (Overexpressed in Cancer) Binding ATP Binding Pocket (H-bond at Met793) EGFR->Binding Inhibitor Thiazole-Pyrrolidine Hybrid (Competitive Inhibitor) Inhibitor->Binding Binds to Blockade Blockade of Auto-phosphorylation Binding->Blockade Signaling Downstream Signaling (RAS/RAF/MEK inhibited) Blockade->Signaling Outcome Apoptosis & Cell Cycle Arrest Signaling->Outcome

Caption: Mechanism of Action showing competitive inhibition of EGFR kinase by the hybrid molecule.

References

  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 2021.

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed, 2025.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI, 2023.

  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis. BenchChem, 2025.

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Semantic Scholar, 2024.

Sources

Methodological & Application

Laboratory protocol for the synthesis of thiazole-substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Laboratory Protocol for the Synthesis of Thiazole-Substituted Pyrrolidines

Authored by: A Senior Application Scientist

Abstract

The fusion of thiazole and pyrrolidine rings into a single molecular framework has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by these heterocycles.[1][2][3][4] Thiazole moieties are found in numerous natural products and approved drugs, displaying a wide spectrum of pharmacological properties including antibacterial, anticancer, and anti-inflammatory activities.[5][6][7][8] Similarly, the pyrrolidine ring is a privileged scaffold, forming the core of many alkaloids and synthetic drugs.[9][10][11] This document provides detailed, field-proven protocols for the synthesis of two distinct classes of thiazole-substituted pyrrolidines, intended for researchers in organic synthesis and drug development. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Strategic Approaches to Synthesis

The construction of thiazole-pyrrolidine hybrids can be approached through several strategic pathways. The choice of strategy depends on the desired connectivity between the two heterocyclic rings and the availability of starting materials. The two primary retrosynthetic disconnections involve either forming the thiazole ring onto a pre-existing pyrrolidine scaffold or vice-versa.

This guide details two robust and versatile methods:

  • Protocol 1: Synthesis of 2-(Pyrrolidin-1-yl)thiazoles. This approach builds the thiazole ring from the pyrrolidine nitrogen, creating a direct N-C bond between the two rings. It is a modular two-step process involving the formation of a pyrrolidine-derived thiourea intermediate, followed by a classic Hantzsch-type cyclization.[9]

  • Protocol 2: Synthesis of N-(Thiazolyl-phenyl)pyrrolidin-5-ones. This method illustrates the construction of the thiazole ring on a phenyl substituent attached to the pyrrolidine nitrogen. This is a powerful strategy for creating molecules where the pyrrolidine acts as a distal modulating group. The core of this synthesis is the Hantzsch thiazole synthesis from an α-bromoketone precursor.[2]

The following sections provide in-depth, step-by-step protocols, mechanistic insights, and data presentation to enable researchers to successfully synthesize and characterize these valuable compounds.

Protocol 1: Synthesis of 2-(Pyrrolidin-1-yl)thiazoles via Thiourea Intermediate

This protocol follows a reliable two-step sequence: (1) acylation of pyrrolidine with an isothiocyanate to form a stable N-acyl-N'-pyrrolidinyl thiourea intermediate, and (2) cyclocondensation of this intermediate with an α-haloketone to yield the final 2-(pyrrolidin-1-yl)thiazole.[9] This method offers high modularity, as a variety of pyrrolidines, isothiocyanates, and α-haloketones can be employed to generate a diverse library of compounds.

Mechanistic Rationale

The reaction proceeds via two distinct, well-understood stages. In the first step, the secondary amine of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the thiourea derivative. The second step is a classic Hantzsch thiazole synthesis.[7][12] The sulfur atom of the thiourea intermediate attacks the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes intramolecular cyclization via the attack of a nitrogen atom on the ketone carbonyl, followed by dehydration to yield the aromatic thiazole ring.

Experimental Workflow and Mechanism Diagram

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Post-Synthesis Pyrrolidine Pyrrolidine Derivative Thiourea N-Benzoyl-N'-pyrrolidinyl Thiourea Intermediate Pyrrolidine->Thiourea Acetonitrile Isothiocyanate Benzoyl Isothiocyanate Isothiocyanate->Thiourea Haloketone α-Bromoacetophenone Thiazole Final 2-(Pyrrolidin-1-yl)thiazole Product Haloketone->Thiazole Thiourea_ref->Thiazole Refluxing Acetone Purification Purification (Column Chromatography) Characterization Characterization (NMR, IR, MS) Purification->Characterization Thiazole_ref->Purification

Caption: Workflow for the synthesis of 2-(pyrrolidin-1-yl)thiazoles.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Substituted Pyrrolidine (e.g., Proline methyl ester)

  • Benzoyl isothiocyanate

  • α-Bromoacetophenone (or other α-haloketones)

  • Acetonitrile (CH₃CN), Anhydrous

  • Acetone, Anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

  • Round-bottom flasks, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

Step 1: Synthesis of N-Benzoyl-N'-(pyrrolidin-2-yl)thiourea Intermediate [9]

  • To a solution of the pyrrolidine derivative (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add benzoyl isothiocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrolidine is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes). The resulting thiourea intermediates are typically stable solids.[9]

Step 2: Cyclocondensation to form 2-(Pyrrolidin-1-yl)thiazole [9]

  • Dissolve the N-benzoyl-N'-pyrrolidinyl thiourea intermediate (1.0 eq) in anhydrous acetone (approx. 0.15 M) in a round-bottom flask equipped with a reflux condenser.

  • Add the desired α-bromoacetophenone derivative (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Causality Insight: The bicarbonate wash is crucial to neutralize any hydrobromic acid (HBr) byproduct from the condensation, which can otherwise lead to side reactions or degradation of the acid-sensitive product.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure 2-(pyrrolidin-1-yl)thiazole product.

Data Presentation: Representative Examples
Pyrrolidine (Step 1)α-Haloketone (Step 2)ProductYield (%)Reference
(S)-Proline methyl ester2-Bromo-4'-methoxyacetophenoneMethyl (S)-1-(4-(4-methoxyphenyl)thiazol-2-yl)pyrrolidine-2-carboxylate~75[9]
(S)-2-(Indol-3-ylmethyl)pyrrolidine2-Bromo-4'-methoxyacetophenone(S)-2-(1-(4-(4-methoxyphenyl)thiazol-2-yl)pyrrolidin-2-ylmethyl)-1H-indole~83[9]
Racemic 2-Phenylpyrrolidine2-Bromo-4'-methoxyacetophenonerac-2-(4-(4-Methoxyphenyl)thiazol-2-yl)-5-phenylpyrrolidine~65[9]

Protocol 2: Synthesis of N-(Thiazolyl-phenyl)pyrrolidin-5-ones via Hantzsch Synthesis

This protocol describes the synthesis of a pyrrolidinone core first, followed by the construction of a thiazole ring on an N-linked phenyl substituent.[2] This multi-step process begins with the synthesis of a 1-(4-acetylphenyl)pyrrolidin-5-one, which is then brominated and cyclized with a thioamide to form the target molecule.

Mechanistic Rationale

The key step is the Hantzsch thiazole synthesis.[2][7] The process begins with the α-bromination of the acetyl group on the phenyl-pyrrolidinone. The resulting α-bromoketone is a potent electrophile. In the subsequent cyclocondensation, the nucleophilic sulfur of a thioamide (e.g., thiourea or benzenecarbothioamide) attacks the carbon bearing the bromine. An intramolecular cyclization followed by dehydration, similar to Protocol 1, affords the substituted thiazole ring.

Experimental Workflow and Mechanism Diagram

G Start 4-Aminoacetophenone + Itaconic Acid Pyrrolidinone 1-(4-Acetylphenyl) pyrrolidin-5-one Start->Pyrrolidinone Reflux Bromoketone α-Bromoacetylphenyl -pyrrolidinone Pyrrolidinone->Bromoketone Br₂ / Acetic Acid Thiazole Final N-(Thiazolyl-phenyl) -pyrrolidin-5-one Product Bromoketone->Thiazole Cyclocondensation (Refluxing Acetone) Thioamide Thiourea or Thioamide Thioamide->Thiazole Purify Purification & Characterization Thiazole->Purify

Caption: Synthesis of N-(Thiazolyl-phenyl)pyrrolidin-5-ones.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (prepared from 4-aminoacetophenone and itaconic acid)[2]

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Thiocarbamide (Thiourea) or Benzenecarbothioamide

  • Acetone

  • Standard workup and purification reagents as listed in Protocol 1

Procedure:

Step 1: α-Bromination of the Acetyl Group [2]

  • Dissolve 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in glacial acetic acid at room temperature.

  • Caution: Perform in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the stirred solution.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a large volume of ice-water.

  • The precipitated solid is the α-bromoketone product. Filter the solid, wash thoroughly with cold water, and dry under vacuum. This product is typically used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis [2]

  • In a round-bottom flask, suspend the α-bromoketone from Step 1 (1.0 eq) and the appropriate thioamide (e.g., thiocarbamide, 1.2 eq) in acetone.

  • Heat the mixture to reflux for 3-5 hours. The reaction should become homogeneous as it progresses.

    • Causality Insight: Acetone is a suitable solvent as it readily dissolves the reactants upon heating and is relatively inert. For less reactive thioamides, a higher boiling solvent like ethanol might be necessary.[1]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate under reduced pressure.

  • Treat the residue with a saturated solution of NaHCO₃ to neutralize acid and precipitate the crude product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the final thiazole-substituted pyrrolidinone.

Characterization Data

Successful synthesis of these compounds can be confirmed using standard spectroscopic techniques.[1][2][13]

  • ¹H NMR: Look for the characteristic singlet of the thiazole C-H proton, typically appearing between δ 6.9 and 8.2 ppm.[1][2][13] Signals for the pyrrolidine ring protons will also be present in their expected regions.

  • ¹³C NMR: The formation of the thiazole ring is confirmed by the appearance of characteristic signals for the thiazole carbons, including the C=N carbon (around 168 ppm) and the S-C=CH carbon (around 100-115 ppm).[2]

  • FT-IR: The spectra should show the disappearance of the ketone C=O stretch from the α-bromoketone intermediate and the appearance of C=N stretching vibrations for the thiazole ring around 1630-1600 cm⁻¹.[13]

  • Mass Spectrometry: Provides the molecular weight of the final product, confirming the successful condensation.

Trustworthiness and Validation

The protocols described are based on established and peer-reviewed synthetic methodologies.[2][7][9] To ensure self-validation, each step includes monitoring by TLC, which allows the researcher to visually track the conversion of starting material to product. The purification steps are critical for removing byproducts and unreacted starting materials. Full characterization of the final compound by NMR, IR, and MS is mandatory to confirm its structure and purity, ensuring the integrity of the experimental outcome.

References

  • Yıldırım, S., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [Link]

  • Abdel-Wahab, B.F., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3090. [Link]

  • Rutkauskas, K., et al. (2022). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Pharmaceuticals, 15(11), 1361. [Link]

  • Yıldırım, S., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. ResearchGate. [Link]

  • Reddy, T.S., et al. (2020). Efficient Synthesis of Novel Thiazole Substituted Pyrrolidine Derivatives and their Antimicrobial Evaluation. Asian Journal of Chemistry, 32(10), 2533-2537. [Link]

  • Sarfraz, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. [Link]

  • Tejedor, D., et al. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activities. Tetrahedron, 73(29), 4109-4117. [Link]

  • Gouda, M.A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13683-13697. [Link]

  • Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (n.d.). MDPI. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Sharshira, E.M., & Hamada, N.M.M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]

  • Sumran, G. (2026). Recent Advances in the Multicomponent Synthesis of Thiazoles. Emerging Horizons in Scientific Research. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry. [Link]

  • Hassan, A.S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102989. [Link]

  • Akgul, M., et al. (2021). Multicomponent Synthesis of 3-Thiazolines Using a Modified Asinger-Type Reaction. The Journal of Organic Chemistry, 86(14), 9576–9585. [Link]

  • Sinelshchikova, A.A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. [Link]

  • Al-Obaidi, A.S.M., et al. (2022). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Materials Today: Proceedings, 60(Part 2), 1749-1756. [Link]

Sources

Cell-based assay protocols for evaluating the anticancer activity of thiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of potent anticancer agents such as Dasatinib (kinase inhibitor) and Epothilones (microtubule stabilizers). However, the lipophilic nature of thiazoles and their pleiotropic mechanisms (e.g., tubulin inhibition vs. kinase modulation) present unique challenges in in vitro screening. This application note provides a validated, self-consistent workflow for evaluating novel thiazole analogs, moving from solubility optimization to mechanistic target validation.

Pre-Experimental Foundation: Compound Handling & Solubility

The most common cause of assay failure with thiazole derivatives is precipitation in aqueous media, leading to false negatives.

  • Solvent Selection: Dissolve neat thiazole derivatives in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM or 50 mM).

  • Storage: Aliquot stocks into amber vials to prevent light-induced degradation (common in conjugated thiazoles) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • The "Golden Rule" of Dilution:

    • Never add 100% DMSO stock directly to the cell culture well.

    • Intermediate Step: Prepare a 10x working solution in culture medium (e.g., if final assay concentration is 10 µM, prepare 100 µM in medium).

    • Final DMSO Limit: Ensure the final DMSO concentration in the well is <0.5% (v/v). Most cancer cell lines (e.g., MCF-7, A549) tolerate 0.1–0.5% DMSO without metabolic interference.

Primary Screening: Metabolic Viability (MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration).

While CCK-8 is modern, the MTT assay remains the industry standard for comparing lipophilic compounds due to its robust signal-to-noise ratio.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (0.22 µm filtered). Store at 4°C in dark.

  • Solubilization Buffer: DMSO (preferred for thiazoles due to high solubility of formazan in organic solvent).

Protocol:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

    • Critical: Leave perimeter wells empty (filled with PBS) to avoid "edge effects" caused by evaporation.

  • Treatment: Add thiazole derivatives in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) for 48h or 72h.

    • Controls: Vehicle (DMSO matched), Positive (e.g., Doxorubicin), Blank (Medium only).

  • Labeling: Add 20 µL MTT stock per well. Incubate 3–4h at 37°C.

    • Checkpoint: Look for purple formazan crystals under the microscope.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 150 µL DMSO. Shake 10 min.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Processing:



Mechanistic Validation: Apoptosis vs. Necrosis (Annexin V/PI)

Objective: Confirm if the thiazole induces programmed cell death (apoptosis) or non-specific toxicity (necrosis).

Thiazoles targeting microtubules often induce apoptosis via the intrinsic mitochondrial pathway.

Reagents:

  • Annexin V Binding Buffer: Must contain Ca2+ (essential for Annexin V binding to Phosphatidylserine).[1]

  • Propidium Iodide (PI): Stains DNA in cells with compromised membranes.

Protocol:

  • Treatment: Treat cells (6-well plate,

    
     cells) with the IC50 concentration of the thiazole for 24h.
    
  • Harvest: Collect both floating (dead) and adherent cells (trypsinize gently).

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.[1]

  • Incubate: 15 min at RT in the dark.

  • Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometry (FL1 for FITC, FL2/FL3 for PI).

Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Thiazole specific effect).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Potential off-target toxicity).

Cytostasis Evaluation: Cell Cycle Analysis

Objective: Determine the phase of arrest. Thiazoles acting as tubulin inhibitors typically cause G2/M arrest.

Protocol:

  • Fixation (Critical Step):

    • Harvest cells and wash in PBS.[2][3][4]

    • Resuspend pellet in 200 µL PBS.

    • Dropwise , add 800 µL ice-cold 70% Ethanol while vortexing gently.

    • Why? Adding the pellet to ethanol causes clumping. Adding ethanol to the pellet while vortexing ensures single-cell suspension.

    • Store at -20°C for >2 hours (overnight is best).

  • Staining:

    • Spin down ethanol-fixed cells (higher speed: 800xg, 5 min). Wash 2x with PBS.[2][3]

    • Resuspend in staining buffer: PBS + 0.1% Triton X-100 + RNase A (100 µg/mL) + PI (50 µg/mL).

    • Why RNase? PI stains all nucleic acids.[3] Without RNase, cytoplasmic RNA will obscure the G1 peak.

  • Incubate: 30 min at 37°C in dark.

  • Flow Cytometry: Measure PI fluorescence (Linear scale).

Target Specificity: Tubulin Polymerization Assay

Objective: Verify if the thiazole acts as a Microtubule Destabilizing Agent (MDA), similar to Combretastatin A-4.

Principle: Tubulin polymerizes into microtubules at 37°C, increasing optical density (OD) due to light scattering.[5] Inhibitors prevent this increase.

Protocol:

  • Preparation: Use a >99% pure tubulin kit (e.g., from Cytoskeleton Inc.).[5] Keep all reagents on ice until the moment of measurement.

  • Setup: In a pre-warmed (37°C) 96-well half-area plate:

    • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP.[5][6][7]

    • Add Test Compound (10 µM final).

    • Add Tubulin (3 mg/mL final).[7]

  • Kinetics: Immediately place in a plate reader pre-heated to 37°C.

  • Measurement: Read Absorbance at 340 nm every 30 seconds for 60 minutes.

Data Visualization: Plot OD340 (y-axis) vs. Time (x-axis). A "flat" line compared to the vehicle control indicates inhibition of polymerization.

Visual Workflows & Pathways

Figure 1: Experimental Screening Workflow

A logical progression from compound library to validated hit.

ThiazoleScreening Library Thiazole Derivative Library Solubility Solubility Check (DMSO < 0.5%) Library->Solubility MTT Primary Screen: MTT Assay (72h) Solubility->MTT IC50 Calculate IC50 (Threshold < 10 µM) MTT->IC50 Mechanism Mechanistic Validation IC50->Mechanism Select Hits Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI/RNase) Mechanism->CellCycle Tubulin Target Assay: Tubulin Polymerization Mechanism->Tubulin

Caption: Step-by-step screening hierarchy. Only compounds passing the IC50 threshold proceed to mechanistic assays.

Figure 2: Thiazole Mechanism of Action (Microtubule Targeting)

The molecular pathway leading from drug binding to cell death.

ThiazoleMechanism Thiazole Thiazole Derivative Tubulin Tubulin (Colchicine Site) Thiazole->Tubulin Binds Polymerization Inhibition of Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Collapse Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates G2M G2/M Phase Arrest Checkpoint->G2M Apoptosis Apoptosis (Caspase 3 Activation) G2M->Apoptosis Prolonged Arrest

Caption: Mechanistic pathway. Thiazoles bind tubulin, triggering the Spindle Assembly Checkpoint and subsequent apoptosis.

Summary of Key Parameters

Assay TypeKey ReagentCritical ParameterThiazole Expected Outcome
Viability MTT / CCK-8DMSO < 0.5%Dose-dependent reduction in OD570
Apoptosis Annexin V-FITCCa2+ in bufferIncrease in Annexin V+ / PI- population
Cell Cycle Propidium IodideRNase A TreatmentAccumulation in G2/M phase (4N DNA)
Target Purified TubulinTemp (37°C)Flat OD340 curve (No polymerization)

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. (Standard methodology for anticancer screening). [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Cat.[5] # BK006P).[7] (Industry standard for tubulin assays). [Link]

  • Ayati, A., et al. (2019). Thiazole in the targeted anticancer drug discovery.[5] European Journal of Medicinal Chemistry.[8] (Review of thiazole mechanisms). [Link]

Sources

Application Notes and Protocols: Molecular Docking Simulation of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine with Protein Kinases

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking simulations of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine, a representative thiazole-containing compound, with protein kinases. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their potential as kinase inhibitors.[1][2][3][4] This guide offers a detailed, step-by-step protocol using the widely adopted AutoDock Vina software, explaining the scientific rationale behind each procedural choice. It aims to equip researchers with the necessary knowledge to conduct, validate, and interpret molecular docking studies for the identification and optimization of novel kinase inhibitors.

Introduction: The Significance of Protein Kinases and Thiazole-Based Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[][6][7] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[][7] Consequently, aberrant kinase activity is frequently implicated in the pathophysiology of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][3][][8]

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors.[2][9] Its unique electronic and structural properties allow it to form crucial interactions, such as hydrogen bonds, with the kinase active site.[2][4] The compound of interest, 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine, combines the thiazole moiety with a pyrrolidine ring, a structural motif also found in various bioactive molecules.[10][11][12] Understanding the binding mode of such compounds is paramount for structure-based drug design and the development of next-generation kinase inhibitors.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] It allows for the rapid in silico screening of large compound libraries and provides insights into the molecular interactions driving ligand binding, thereby guiding lead optimization.[15][16]

Foundational Concepts: The "Why" Behind the "How"

A successful molecular docking simulation is not merely a procedural exercise but a scientifically grounded investigation. Understanding the underlying principles is crucial for making informed decisions throughout the workflow.

The Protein Kinase ATP-Binding Site: The Target Arena

The vast majority of protein kinase inhibitors are ATP-competitive, meaning they bind to the same site as the endogenous substrate, adenosine triphosphate (ATP).[8] This binding pocket, located at the interface of the N- and C-lobes of the kinase domain, possesses several conserved features that can be exploited for inhibitor design.[8] Key regions include the hinge region, which forms hydrogen bonds with the adenine ring of ATP, a hydrophobic pocket, and the DFG (Asp-Phe-Gly) motif, which plays a role in catalysis and conformational changes.[8] The selectivity of kinase inhibitors often arises from their ability to interact with less conserved residues within and around this pocket.[8]

Ligand and Receptor Preparation: Ensuring Chemical Accuracy

The accuracy of a docking simulation is heavily dependent on the quality of the input structures.[16][17] Simply using a raw PDB (Protein Data Bank) file is insufficient.

  • Receptor Preparation: Crystal structures often contain non-essential water molecules, ions, and co-crystallized ligands that must be removed.[17][18] Furthermore, hydrogen atoms are typically absent in PDB files and must be added, as they are critical for forming hydrogen bonds.[18][19] The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a given pH must also be correctly assigned.

  • Ligand Preparation: The ligand's three-dimensional conformation and charge distribution must be accurately represented.[17] Starting from a 2D structure, it is essential to generate a low-energy 3D conformation. Assigning correct partial charges and defining rotatable bonds are also critical steps that influence how the ligand explores the binding pocket.[19]

The Docking Algorithm and Scoring Function: Predicting and Ranking Poses
  • Search Algorithm: AutoDock Vina employs a stochastic global search algorithm to explore the conformational space of the ligand within a defined search area (the "grid box").[20] It generates a series of potential binding poses by randomly perturbing the ligand's position, orientation, and rotatable bonds.

  • Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (typically in kcal/mol).[21] The scoring function in Vina is an empirical free energy function that includes terms for van der Waals interactions, hydrogen bonds, electrostatic interactions, and hydrophobic effects.[13] Lower (more negative) scores indicate a more favorable predicted binding affinity.[13][22] It is important to remember that these scores are predictions and should be interpreted with caution, primarily for ranking different poses and compounds rather than as absolute binding free energies.[13][20][22]

Validation: Building Confidence in Your Protocol

Before screening a library of novel compounds, it is imperative to validate the docking protocol.[16][23] The most common method is re-docking , where the co-crystallized ligand is extracted from the protein structure and then docked back into the same binding site.[24][25][26][27] A successful re-docking experiment should reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically less than 2.0 Å.[24][26][28] This validates that the chosen docking parameters and settings are appropriate for the target system.[16][25]

Detailed Protocol: Docking 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine with a Protein Kinase

This protocol will use AutoDock Vina, a widely used and freely available molecular docking program.[20] We will also utilize UCSF Chimera for structure preparation and visualization.[18][29] For this example, we will use the crystal structure of a representative protein kinase (e.g., Aurora Kinase A, PDB ID: 1MQ4).

Required Software
  • UCSF Chimera: For visualization and preparation of protein and ligand structures.

  • AutoDock Tools (MGLTools): For preparing PDBQT files (the input format for Vina).

  • AutoDock Vina: The molecular docking engine.[20]

  • Open Babel (Optional): For file format conversions.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download Protein Structure (e.g., PDB: 1MQ4) Clean_PDB 3. Prepare Receptor - Remove water, ligands - Add hydrogens - Assign charges PDB->Clean_PDB Ligand 2. Obtain Ligand Structure (SMILES or 2D structure) Gen_3D 4. Prepare Ligand - Generate 3D coordinates - Minimize energy - Define rotatable bonds Ligand->Gen_3D Receptor_PDBQT Receptor_PDBQT Clean_PDB->Receptor_PDBQT Save as .pdbqt Ligand_PDBQT Ligand_PDBQT Gen_3D->Ligand_PDBQT Save as .pdbqt Run_Vina 7. Run AutoDock Vina Simulation Receptor_PDBQT->Run_Vina Ligand_PDBQT->Run_Vina Grid 5. Define Grid Box (Center on binding site) Config 6. Create Vina Configuration File Grid->Config Config->Run_Vina Results 8. Analyze Docking Results - Binding affinity scores - Binding poses (RMSD) Run_Vina->Results Visualization 9. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) Results->Visualization Conclusion 10. Draw Conclusions & Plan Next Steps Visualization->Conclusion

Caption: Workflow for molecular docking of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine with a protein kinase.

Step-by-Step Methodology

Part A: Protein Preparation (UCSF Chimera & AutoDock Tools)

  • Fetch the Protein Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter the PDB ID (e.g., 1MQ4) and click Fetch.

  • Clean the Structure:

    • The fetched structure may contain multiple protein chains, water molecules, and a co-crystallized ligand. We need to prepare a clean receptor.[18]

    • Delete Water: Select > Structure > solvent. Then Actions > Atoms/Bonds > delete.

    • Delete Unnecessary Chains/Ligands: Select the chains and original ligand you wish to remove. Then Actions > Atoms/Bonds > delete. For 1MQ4, we will keep chain A.

  • Prepare the Receptor for Docking:

    • Use the Dock Prep tool in Chimera: Tools > Surface/Binding Analysis > Dock Prep.

    • This tool will add hydrogens, assign partial charges (Gasteiger), and repair any incomplete side chains.[18] Follow the prompts in the Dock Prep window.

    • Save the prepared receptor as a Mol2 file (receptor_prepared.mol2).

  • Convert to PDBQT Format:

    • Open AutoDock Tools (ADT).

    • File > Read Molecule and open your prepared receptor Mol2 file.

    • Grid > Macromolecule > Choose. Select the receptor and click Select Molecule.

    • Save the file as receptor.pdbqt. This format includes atomic charges and atom types required by Vina.[19]

Part B: Ligand Preparation (UCSF Chimera & AutoDock Tools)

  • Build or Import the Ligand:

    • For 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine, you can obtain the SMILES string (e.g., from PubChem: C1C(NC(C1)N)S2C=NC=C2).

    • In Chimera, go to Tools > Structure Editing > Build Structure. In the SMILES string field, paste the SMILES and click Apply.

    • A 3D structure will be generated. It's crucial to perform an energy minimization to obtain a low-energy conformation. Tools > Structure Editing > Minimize Structure. Use the default settings (Steepest Descent steps, Conjugate Gradient steps) and click Minimize.

  • Save and Convert to PDBQT:

    • Save the minimized ligand as a Mol2 file (ligand.mol2).

    • Open ADT. Ligand > Input > Open and select ligand.mol2.

    • ADT will automatically detect the root and set up rotatable bonds. You can inspect and modify these if needed.

    • Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Part C: Running the Docking Simulation (AutoDock Vina)

  • Define the Binding Site (Grid Box):

    • The grid box defines the three-dimensional space where Vina will search for binding poses.[16] It should be centered on the active site and large enough to encompass it entirely.

    • In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear. You can adjust its center and dimensions. A good starting point is to center the box on the co-crystallized ligand's position (if available) and use dimensions of approximately 25 x 25 x 25 Å.

    • Note the coordinates for the center (e.g., center_x, center_y, center_z) and the size (size_x, size_y, size_z).

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the values with your specific file names and grid parameters:

    • The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a reasonable starting point.[20]

  • Execute Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Run the following command (the exact path to the Vina executable may vary):

Analysis and Interpretation of Results

Upon completion, Vina will generate two files: all_poses.pdbqt, containing the coordinates of the docked poses, and log.txt, which summarizes the results.

Quantitative Data: Binding Affinity Scores

The log.txt file will contain a table of the top-ranked binding poses and their corresponding affinity scores.

Table 1: Example Docking Results for 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8522.431
3-7.92.1053.017
4-7.73.4564.123
5-7.54.0115.234
  • Affinity: The estimated binding affinity. More negative values suggest stronger binding.[22]

  • RMSD l.b./u.b.: Root-mean-square deviation from the best mode (mode 1), providing a measure of how different the poses are from each other.

Qualitative Data: Visualization of Binding Poses

The most crucial part of the analysis is the visual inspection of the predicted binding poses.[30][31]

  • Load Structures in Chimera:

    • Open the original prepared receptor (receptor.pdbqt).

    • Open the output file from Vina (all_poses.pdbqt). Chimera will recognize it contains multiple models.

  • Analyze Interactions:

    • Focus on the top-ranked pose (mode 1).

    • Use Chimera's tools to identify key interactions: Tools > Surface/Binding Analysis > FindHBond to find hydrogen bonds.

    • Visually inspect for hydrophobic interactions, salt bridges, and pi-stacking.

    • Key questions to ask:

      • Does the thiazole ring form hydrogen bonds with the hinge region residues?

      • Does the pyrrolidine ring occupy a hydrophobic pocket?

      • Are the interactions chemically sensible and consistent with known kinase-inhibitor binding modes?[30]

Logical Relationships in Result Interpretation

G Score Low Binding Affinity Score (e.g., < -8 kcal/mol) Hbond Key H-Bonds Formed (e.g., with hinge region) Score->Hbond Hydrophobic Favorable Hydrophobic Contacts Score->Hydrophobic Pose Plausible Binding Pose (Low RMSD in re-docking) Pose->Hbond Pose->Hydrophobic SAR Consistent with known Structure-Activity Relationships (SAR) Hbond->SAR Hydrophobic->SAR Viable Compound is a Viable Candidate SAR->Viable NotViable Re-evaluate or Discard

Sources

Application Note: Leveraging 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine (TPA) in Fragment-Based Antibacterial Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and microbiologists involved in the discovery of novel antibacterial agents. It focuses on the strategic utilization of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine (TPA), a privileged diamine scaffold that bridges the gap between lipophilic membrane penetration and specific target binding.

Executive Summary & Pharmacophore Rationale

The rise of multi-drug resistant (MDR) pathogens, particularly MRSA and VRE, necessitates novel chemical entities (NCEs) that escape existing resistance mechanisms. 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine (TPA) represents a high-value "chimeric" building block for three mechanistic reasons:

  • Thiazole "Head": Mimics the adenine ring of ATP, making it an excellent scaffold for targeting the ATPase domain of bacterial DNA Gyrase B and Topoisomerase IV .

  • Pyrrolidine Linker: Provides a rigid, non-planar spacer that projects the primary amine into solvent-exposed regions, improving water solubility—a critical failure point for many lipophilic thiazole inhibitors.

  • Primary Amine "Tail": Serves as a versatile handle for late-stage functionalization (amide coupling, reductive amination, sulfonylation) to generate diverse libraries.

Chemical Profile
PropertyValueImplication for Drug Design
Molecular Weight ~169.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors/Acceptors 2 / 4Balanced profile for membrane permeability.
pKa (Conjugate Acid) ~9.5 (Amine)Ensures protonation at physiological pH, aiding accumulation in Gram-negative bacteria via porins.
Chirality C3 CenterAvailable as (R), (S), or Racemate.[1] (S)-enantiomer often preferred for Gyrase targeting.

Application Workflow: Designing TPA-Derived Antibiotics

The following diagram illustrates the strategic workflow for converting the raw TPA building block into active antibacterial candidates targeting DNA Gyrase or Cell Wall synthesis (MurB).

TPA_Workflow TPA Start: TPA Scaffold (1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine) Library Library Generation (Amides, Sulfonamides, Ureas) TPA->Library  Acylation /  Sulfonylation Screening Phenotypic Screening (MIC vs. MRSA/E. coli) Library->Screening  High-Throughput Optimization Hit-to-Lead Optimization (SAR Analysis) Screening->Optimization  MIC < 4 µg/mL Optimization->Library  Refine R-Groups Target Target Validation (DNA Gyrase ATPase Assay) Optimization->Target  Mechanism Check

Figure 1: Iterative drug discovery cycle utilizing the TPA scaffold.

Experimental Protocols

Protocol A: Synthesis of TPA-Derived Amide Library

Objective: To couple TPA with a diverse set of carboxylic acids (R-COOH) to probe the hydrophobic pocket of the target enzyme. This protocol uses HATU coupling for high yield and minimal racemization.

Materials:

  • 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine (1.0 equiv)

  • Carboxylic Acid derivatives (Diverse R-groups: Phenyl, Heteroaryl, Alkyl) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: In a 20 mL scintillation vial, dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.0 mmol, 174 µL) and HATU (0.6 mmol, 228 mg). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add TPA (0.5 mmol, 85 mg) dissolved in 1 mL DMF to the reaction mixture.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Dilute reaction with EtOAc (20 mL).

    • Wash sequentially with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Purify the crude residue using silica gel column chromatography (Gradient: 0–10% MeOH in DCM) to obtain the final amide derivative.

Validation Check:

  • ¹H NMR: Confirm the presence of the amide proton (doublet around 8.0–9.0 ppm) and the retention of the thiazole protons (two doublets around 6.5–7.5 ppm).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: To quantify the antibacterial potency of the synthesized TPA derivatives against standard strains (S. aureus ATCC 29213, E. coli ATCC 25922).

Method: CLSI Standard Broth Microdilution.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well round-bottom microplates.

  • Resazurin dye (optional, for colorimetric readout).

Procedure:

  • Stock Prep: Dissolve test compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB across the 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL. (Ensure final DMSO < 1%).

  • Inoculation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 50 µL of inoculum to each well (Final cell density: ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate plates at 37°C for 16–20 hours.

  • Readout:

    • Visual: Record the lowest concentration with no visible growth (turbidity) as the MIC.

    • Resazurin: Add 10 µL of 0.01% Resazurin. Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

Data Interpretation Table:

MIC (µg/mL) Classification Action Required
< 1 Potent Hit Prioritize for MoA and cytotoxicity studies.
1 – 8 Moderate Activity Optimize R-groups (SAR) to improve binding.

| > 32 | Inactive | Discard scaffold variation; check permeability. |

Protocol C: DNA Gyrase Supercoiling Inhibition Assay

Objective: To confirm if the TPA derivative acts by inhibiting bacterial DNA Gyrase (a common target for thiazole-containing drugs).

Mechanism: The assay measures the conversion of relaxed plasmid pBR322 DNA to its supercoiled form by DNA Gyrase. Inhibitors prevent this conversion.

Workflow Diagram:

Gyrase_Assay Setup Mix: Relaxed Plasmid + DNA Gyrase + ATP + Test Compound Incubation Incubate at 37°C for 30 mins Setup->Incubation Stop Add Stop Buffer (SDS + Proteinase K) Incubation->Stop Electrophoresis Agarose Gel Electrophoresis (1%) Stop->Electrophoresis Analysis Analyze Bands: Supercoiled (Fast) vs. Relaxed (Slow) Electrophoresis->Analysis

Figure 2: Workflow for validating DNA Gyrase inhibition.

Interpretation:

  • Control (No Drug): DNA is fully supercoiled (migrates faster).

  • Active Compound: DNA remains relaxed (migrates slower), similar to the "No Enzyme" control.

  • IC₅₀ Calculation: Quantify band intensity to determine the concentration inhibiting 50% of enzymatic activity.

References & Sourcing

  • Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives.[2][3] Biointerface Research in Applied Chemistry. (Demonstrates TPA derivatives active against Gram-positives).

    • [3]

  • Enamine Ltd. Building Blocks Catalog: 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine. (Primary source for the scaffold).

  • Bondock, S., et al. (2010). Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry. (Validates thiazole as a gyrase-targeting moiety).

  • Mishra, R., et al. (2017). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides. (Provides SAR data for thiazole-sulfonamide hybrids).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and achieve optimal results.

Introduction to the Synthesis

The synthesis of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is a critical process in the development of various pharmacologically active molecules. The core of this synthesis typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2] This reaction forms the crucial C-N bond between the thiazole ring and the pyrrolidine nitrogen. While powerful, this transformation is sensitive to a variety of parameters, and optimization is often necessary to achieve high yields and purity.

This guide will address common issues encountered during this synthesis, providing a structured approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine.

Q1: What is the most common method for synthesizing 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine?

A1: The most prevalent and effective method is the Buchwald-Hartwig amination.[3] This involves the palladium-catalyzed coupling of a 2-halothiazole (typically 2-bromothiazole or 2-chlorothiazole) with pyrrolidin-3-amine. This method is favored for its mild reaction conditions and broad functional group tolerance compared to older methods like nucleophilic aromatic substitution.[1][2]

Q2: Which starting materials are required for the Buchwald-Hartwig amination to synthesize the target molecule?

A2: You will need:

  • An Aryl Halide: 2-Bromothiazole or 2-chlorothiazole.

  • An Amine: Pyrrolidin-3-amine (often protected, e.g., with a Boc group).

  • A Palladium Catalyst: A source of Pd(0), such as Pd₂(dba)₃ or Pd(OAc)₂.

  • A Ligand: A phosphine-based ligand, such as BINAP, Xantphos, or a bulky biarylphosphine ligand (e.g., BrettPhos).[4]

  • A Base: A non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[5]

  • An Anhydrous Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used.[5]

Q3: Why is the choice of ligand so critical in this reaction?

A3: The ligand plays a crucial role in the catalytic cycle. It stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition of the aryl halide and the reductive elimination of the final product.[5][6] Bulky, electron-rich ligands are often preferred as they promote the reductive elimination step, which is typically the rate-limiting step, and can help prevent catalyst deactivation.[5]

Q4: My starting amine, pyrrolidin-3-amine, has two nitrogen atoms. How can I ensure the reaction is selective for the pyrrolidine nitrogen?

A4: The primary amine on the pyrrolidine ring is generally more nucleophilic and less sterically hindered than the nitrogen within the ring. However, to ensure complete selectivity, it is common practice to use a protected form of pyrrolidin-3-amine, such as N-Boc-pyrrolidin-3-amine. The Boc (tert-butoxycarbonyl) protecting group can be removed in a subsequent step under acidic conditions.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Low or no yield is a frequent problem in cross-coupling reactions. The following decision tree can help diagnose the root cause.

G start Low or No Product Yield catalyst Is the Catalyst Active? start->catalyst ligand Is the Ligand Appropriate? catalyst->ligand Yes sol_catalyst Solution: Use a fresh catalyst source. Ensure proper handling to avoid oxidation. Consider using a pre-catalyst. catalyst->sol_catalyst No base Is the Base Correct? ligand->base Yes sol_ligand Solution: Screen different ligands. Bulky, electron-rich phosphine ligands are a good starting point. ligand->sol_ligand No conditions Are Reaction Conditions Optimal? base->conditions Yes sol_base Solution: Ensure the base is strong enough to deprotonate the amine. Check for base degradation (e.g., NaOtBu is hygroscopic). base->sol_base No reagents Are Reagents Pure? conditions->reagents Yes sol_conditions Solution: Optimize temperature and reaction time. Ensure anhydrous and anaerobic conditions. conditions->sol_conditions No end Problem Resolved reagents->end Consult further literature sol_reagents Solution: Purify starting materials. Use freshly distilled and degassed solvents. reagents->sol_reagents No

Caption: Troubleshooting Decision Tree for Low Yield.

In-depth Explanation:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from Pd(II) precursors. Ensure your palladium source is fresh and has been stored correctly. Using pre-formed catalyst complexes can lead to more controlled formation of the active catalytic species.[5]

  • Poorly Chosen Ligand: The ligand may not be suitable for the specific substrates. For electron-rich aryl halides like 2-halothiazoles, bulky and electron-rich phosphine ligands are often more effective.[5]

  • Incorrect Base: The base must be strong enough to deprotonate the pyrrolidine. Sodium tert-butoxide is a common choice, but it is hygroscopic and its effectiveness can diminish with improper storage.[5]

  • Suboptimal Reaction Conditions: Buchwald-Hartwig reactions are sensitive to oxygen and water. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous and degassed.[5]

Issue 2: Formation of Side Products

The formation of side products can complicate purification and reduce the yield of the desired product.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction can be minimized by using bulky, electron-rich phosphine ligands that favor C-N bond formation.[5] Ensuring strictly anhydrous conditions is also crucial, as water can be a proton source for this side reaction.[5]

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl species. This is often a sign of poor catalyst performance or suboptimal reaction conditions. Screening different ligands and ensuring a well-controlled reaction temperature can help mitigate this.

Issue 3: Catalyst Deactivation

Catalyst deactivation can lead to stalled reactions and low conversions.

  • Palladium Black Formation: The precipitation of palladium black is a visual indicator of catalyst decomposition. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.

  • Ligand Displacement: The amine or the thiazole nitrogen can potentially displace the phosphine ligand, leading to inactive palladium complexes.[5] Using bulky ligands that protect the palladium center can help prevent this.

Optimized Reaction Conditions

The following table summarizes a range of reported conditions for Buchwald-Hartwig aminations, which can serve as a starting point for your optimization.

ParameterCondition 1Condition 2Condition 3Rationale & Key Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%)BrettPhos Palladacycle (1-2 mol%)Pd(OAc)₂ is a Pd(II) source and requires in-situ reduction. Pre-catalysts like palladacycles can offer better activity and stability.[5]
Ligand Xantphos (1.2-1.5 eq to Pd)BINAP (1.2-1.5 eq to Pd)BrettPhos (1.2-1.5 eq to Pd)Ligand choice is critical. Xantphos and BINAP are common, while BrettPhos is a bulky biarylphosphine ligand often effective for challenging substrates.[4]
Base NaOtBu (1.5-2.0 eq)Cs₂CO₃ (2.0-3.0 eq)LHMDS (1.5-2.0 eq)NaOtBu is a strong, common base. Cs₂CO₃ is a milder base that can be effective in some cases. LHMDS is a strong, non-nucleophilic base.[4]
Solvent TolueneDioxaneTHFThe choice of solvent can affect solubility and reaction rate. All solvents must be anhydrous.[5]
Temperature 80-110 °C80-110 °CRoom Temp to 80 °CHigher temperatures can increase the reaction rate but may also lead to catalyst decomposition. Some modern catalyst systems are active at lower temperatures.
Reaction Time 4-24 hours4-24 hours4-24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for your specific substrates.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add 2-halothiazole, pyrrolidin-3-amine derivative, and base to an oven-dried flask. prep2 Add palladium source and ligand. prep1->prep2 prep3 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep2->prep3 reaction1 Add anhydrous, degassed solvent via syringe. prep3->reaction1 reaction2 Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. reaction1->reaction2 reaction3 Monitor the reaction progress by TLC or LC-MS. reaction2->reaction3 workup1 Cool the reaction to room temperature. reaction3->workup1 workup2 Dilute with an organic solvent (e.g., ethyl acetate) and filter through celite to remove palladium residues. workup1->workup2 workup3 Wash the filtrate with water and brine. workup2->workup3 workup4 Dry the organic layer over Na₂SO₄, filter, and concentrate. workup3->workup4 workup5 Purify the crude product by column chromatography. workup4->workup5

Caption: General Experimental Workflow.

  • Preparation: To an oven-dried reaction vessel, add the 2-halothiazole (1.0 eq), the protected pyrrolidin-3-amine (1.1-1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and the ligand (e.g., Xantphos, 0.012-0.06 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

  • BenchChem. (2025). Technical Support Center: N-Arylation of Pyrrolidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]

  • Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. Available from: [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie. Available from: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. Available from: [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]

  • S. L. Buchwald, et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Dagorne, S., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI. Available from: [Link]

Sources

Improving the yield and purity of thiazole ring formation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their thiazole ring formation reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during thiazole synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in the Hantzsch synthesis, a cornerstone method for thiazole formation from α-haloketones and thioamides, can often be traced back to a few key factors.[1][2][3] These include suboptimal reaction conditions such as temperature and reaction time, the purity of your starting materials, and incorrect stoichiometry.[1] A systematic approach to troubleshooting these variables is the most effective way to identify and resolve the issue. For a deeper dive, please refer to our Troubleshooting Guide: Low Yield and Conversion .

Q2: I'm observing multiple spots on my TLC, suggesting the formation of byproducts. What are the likely side reactions?

A2: The formation of multiple products is a frequent challenge. A common side reaction, particularly under acidic conditions, is the formation of isomeric impurities like 2-imino-2,3-dihydrothiazoles.[1][3] The stability of your reactants and intermediates can also influence the prevalence of side reactions. Careful control over your reaction's pH and temperature can help minimize these unwanted products. Our Troubleshooting Guide: Purity and Side Reaction Prevention offers strategies to enhance selectivity.

Q3: How critical is the choice of solvent for my thiazole synthesis?

A3: Solvent selection is a critical parameter that can significantly impact your reaction's rate and yield. Generally, polar solvents are preferred as they can stabilize the charged intermediates formed during the reaction, thereby lowering the activation energy.[4] The choice between a polar protic solvent (e.g., ethanol, methanol) and a polar aprotic solvent (e.g., DMF, DMSO) will depend on the specific substrates and desired reaction kinetics.[4] We provide a more detailed comparison in the Data Presentation: Solvent Effects on Thiazole Synthesis table.

Q4: Can I perform thiazole synthesis under "green" or more environmentally friendly conditions?

A4: Absolutely. Significant strides have been made in developing greener synthetic routes for thiazole formation.[3] These approaches include one-pot multi-component reactions, the use of recyclable catalysts, employing green solvents like water or ethanol, or even performing the reaction under solvent-free conditions.[3][4] Energy-efficient techniques such as ultrasound and microwave-assisted synthesis have also proven highly effective in reducing reaction times and improving yields.[3]

In-Depth Troubleshooting Guides

Troubleshooting Guide: Low Yield and Conversion

Low product yield is one of the most common hurdles in thiazole synthesis. This guide provides a systematic approach to identifying and addressing the root cause.

1. Purity of Starting Materials:

  • The Issue: Impurities in your α-haloketone or thioamide can lead to a host of unwanted side reactions, consuming your starting materials and reducing the yield of the desired product.[1][2] α-haloketones, in particular, can be unstable and should ideally be freshly prepared or purified before use.[2]

  • The Solution:

    • Verify Purity: Always check the purity of your starting materials by an appropriate analytical method, such as NMR or melting point analysis.

    • Purification: If necessary, purify your reactants. Recrystallization or column chromatography are common methods.[1]

2. Reaction Temperature:

  • The Issue: Temperature is a double-edged sword in thiazole synthesis. Insufficient heat may mean the reaction's activation energy is not overcome, leading to low or no product formation.[5] Conversely, excessively high temperatures can cause the degradation of reactants or the desired product, resulting in lower yields and the formation of impurities.[5]

  • The Solution:

    • Systematic Optimization: If you suspect a temperature-related issue, a systematic study of different temperatures is recommended to find the optimal balance for your specific substrates.[1]

    • Monitor for Degradation: Keep a close eye on your reaction for any visual signs of degradation, such as a sudden color change to a dark tar-like substance.

3. Reaction Time:

  • The Issue: It's possible the reaction has not been allowed to proceed for a sufficient duration to reach completion.[1]

  • The Solution:

    • Reaction Monitoring: Monitor the progress of your reaction using Thin Layer Chromatography (TLC) or another suitable analytical technique. This will help you determine the optimal reaction time.

    • Time Course Study: If you are still experiencing low conversion, consider running a time course study where you take aliquots from the reaction at different time points to analyze the extent of the reaction.

4. Stoichiometry:

  • The Issue: An incorrect ratio of reactants can lead to a situation where one of the starting materials is the limiting reagent, thus capping the maximum achievable yield.

  • The Solution:

    • Careful Measurement: Ensure you are accurately measuring your starting materials.

    • Slight Excess: It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reagents, often the more stable or less expensive one, to drive the reaction to completion.[6]

Troubleshooting Guide: Purity and Side Reaction Prevention

Achieving high purity is as important as obtaining a high yield. This guide focuses on strategies to minimize the formation of byproducts.

1. Controlling pH to Avoid Isomer Formation:

  • The Issue: As mentioned, acidic conditions can promote the formation of 2-imino-2,3-dihydrothiazole isomers.[1][3]

  • The Solution:

    • Maintain Neutral or Slightly Basic Conditions: In many cases, running the reaction under neutral or slightly basic conditions can favor the formation of the desired thiazole product.[3] This can be achieved by the addition of a non-nucleophilic base.

    • Buffered Systems: In sensitive reactions, the use of a buffered solvent system can help maintain the optimal pH throughout the reaction.

2. Solvent-Influenced Side Reactions:

  • The Issue: The solvent can sometimes participate in or promote undesired reaction pathways.[4]

  • The Solution:

    • Solvent Screening: If you suspect the solvent is contributing to byproduct formation, it's advisable to screen a range of solvents with different properties (e.g., polarity, protic vs. aprotic).[4]

    • Dry Solvents: If your reaction involves water-sensitive intermediates, ensure your solvent is anhydrous to prevent hydrolysis or other water-mediated side reactions.[4]

3. Purification Challenges:

  • The Issue: Sometimes, the desired product and impurities have very similar physical properties, making purification by standard techniques like recrystallization or column chromatography difficult.

  • The Solution:

    • Alternative Purification Methods: Consider alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) for challenging separations.

    • Derivatization: In some cases, it may be possible to selectively react either the product or a major impurity to create a new compound with different physical properties, making separation easier. This derivative can then be converted back to the desired product if necessary.

Data Presentation

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
SolventDielectric Constant (ε)Typical Yield (%)Reference
Trifluoroethanol27High[4]
Ethanol/Water-Excellent[4][5]
Ethanol24.5Good to Excellent[4]
Methanol32.7Good to Excellent[4]
1-Butanol17.5Good[4]
2-Propanol19.9Good[4]
DMF36.7Good[4]
DMSO46.7Good[4]
Solvent-free-High[4]

Note: Yields are highly substrate-dependent. This table provides a general guide.

Table 2: Comparison of Catalysts for Thiazole Synthesis
CatalystReaction ConditionsYield (%)Key AdvantagesReference
Silica-supported tungstosilicic acidConventional heating or ultrasonic irradiation79-90Reusable, environmentally benign[7]
NiFe2O4 NanoparticlesReflux in Ethanol:Water (1:1)up to 90Reusable, minimal catalyst loading[8]
L-proline in Ethylene Glycol130°C20-75Eco-friendly, avoids harmful solvents[9]
Indium(III) chlorideAqueous-ethanolNot specifiedChromatography-free product isolation[10]
Ca/4-MePy-IL@ZY-Fe3O480°C in EthanolHighMagnetically recoverable, replaces toxic reagents[11]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general framework for the synthesis of a 2-amino-4-phenylthiazole and may require optimization for different substrates.[6]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.

  • Allow the collected solid to air dry.

Expected Outcome: The thiazole product should precipitate from the reaction mixture upon neutralization.[6]

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol is a general guideline for a microwave-assisted Hantzsch reaction, which can significantly reduce reaction times.[5]

Materials:

  • Appropriate α-haloketone (1 mmol)

  • Substituted thiourea (1 mmol)

  • Methanol (2 mL)

Procedure:

  • In a specialized microwave test tube, combine the α-haloketone and the substituted thiourea.

  • Add methanol as the solvent.

  • Cap the test tube and place it in the microwave reactor.

  • Irradiate the mixture at 90°C for 30 minutes under a pressure of 250 psi.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product can then be collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

Visualizations

Hantzsch_Thiazole_Synthesis reagents α-Haloketone + Thioamide intermediate Intermediate Formation (SN2 Attack) reagents->intermediate Heat, Solvent cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Thiazole Product dehydration->product Troubleshooting_Thiazole_Synthesis start Low Yield or Purity Issue check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure solution Improved Yield and Purity check_purity->solution If impure, purify optimize_time Optimize Reaction Time optimize_temp->optimize_time check_stoichiometry Verify Stoichiometry optimize_time->check_stoichiometry check_solvent Screen Solvents check_stoichiometry->check_solvent adjust_ph Adjust pH check_solvent->adjust_ph purification Alternative Purification adjust_ph->purification purification->solution

Caption: Troubleshooting Decision Tree for Thiazole Synthesis

References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chassaing, S., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 863. Retrieved from [Link]

  • Gontijo, R. J., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Biomolecules, 11(10), 1433. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Thiazole. Retrieved from [Link]

  • Unknown. (n.d.).
  • Moody, C. J., & R proule, S. A. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 843–848. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 765. Retrieved from [Link]

  • Wikimedia Commons. (2018, May 13). File:Cook heilbron thiazole synthesis mechanism.png. Retrieved from [Link]

  • Organic Chemistry. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5431. Retrieved from [Link]

  • El-Gazzar, A. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21151–21163. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(15), 10145–10154. Retrieved from [Link]

  • Yilmaz, I., et al. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Letters in Drug Design & Discovery, 15(1), 1-10.
  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(57), 35965–35973. Retrieved from [Link]

  • Kazemi, M., & Karezani, N. (2024). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. Organic Chemistry: An Indian Journal, 19(1), 1-15.
  • Al-Ostoot, F. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Chemical Health Risks, 11(3), 239-250.
  • Kumar, S., et al. (2026). Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. RSC Advances, 16(10), 1-15.
  • Al-Juboori, A. A. J., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-307.
  • Vernin, G. (n.d.). General Synthetic Methods For Thiazole and Thiazolium Salts. Scribd. Retrieved from [Link]

  • Khan, I., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega, 9(36), 40685–40700. Retrieved from [Link]

  • Unknown. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Pop, C. E., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Polymers, 12(4), 836. Retrieved from [Link]

  • Unknown. (2026). Recent Advances in Synthesis of Thiazoles ring: Mini Review.
  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2020, August 30). Which methods are use for the extraction and isolation of 4-thiazolidinones and thiazole derivatives from natural resources?. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: February 27, 2026

Introduction

Welcome to the technical support center for thiazole-containing compounds. The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs and countless development candidates.[1] Its unique electronic properties contribute to its biological activity, but also present specific stability challenges that can confound experimental results and compromise drug product integrity.[2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the why behind the degradation pathways. By understanding the mechanisms, you can proactively design more robust experiments, formulations, and storage procedures. We will address the most common stability issues—hydrolysis, oxidation, and photodegradation—through a series of practical, field-tested troubleshooting questions and detailed experimental guides.

Section 1: Hydrolytic Degradation

Hydrolysis is one of the most frequently encountered degradation pathways for thiazole-containing compounds, particularly those with labile functional groups or under non-neutral pH conditions. The thiazole ring itself can be susceptible to cleavage, often initiated by an attack on the C=N bond.[3]

Frequently Asked Questions & Troubleshooting

Question 1: My thiazole compound shows significant degradation in my aqueous assay buffer (pH 7.4), evidenced by new, more polar peaks on my HPLC chromatogram. What is the likely cause?

Answer: This is a classic sign of hydrolysis. At neutral or alkaline pH, the primary mechanism often involves nucleophilic attack by water or hydroxide ions at the C2 position of the thiazole ring, which is the most electron-deficient carbon.[4] This can lead to a ring-opening cascade.

  • Causality: The C2 carbon is positioned between two electronegative heteroatoms (Nitrogen and Sulfur), making it highly electrophilic. This susceptibility is further exacerbated if there are electron-withdrawing substituents on the ring. The initial attack forms a tetrahedral intermediate which can then undergo ring cleavage.[5]

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Perform a forced degradation study. Incubate your compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions. If degradation is significantly accelerated in the basic or acidic solution, hydrolysis is the confirmed pathway.

    • Characterize Degradants: Use LC-MS to determine the mass of the new peaks. A mass increase of 18 amu (or a fragment consistent with ring-opening) is strong evidence of hydrolysis.

    • Mitigation in Assays: If possible, lower the pH of your assay buffer (e.g., to pH 6.0-6.5), provided it doesn't affect your biological target. Also, minimize the incubation time of the compound in the aqueous buffer and prepare solutions fresh before each experiment.

Question 2: I'm conducting a forced degradation study, and my compound degrades rapidly in 1 M HCl but is relatively stable in 1 M NaOH. Why would it be more acid-labile?

Answer: While alkaline hydrolysis is common, acid-catalyzed hydrolysis is also a significant pathway, often proceeding through a different mechanism.

  • Causality: Under strong acidic conditions, the ring nitrogen (N3) becomes protonated.[4] This protonation activates the ring, making it more susceptible to nucleophilic attack by water. The mechanism involves the formation of a thiazolinium salt, which then undergoes ring opening.[6] Additionally, if your compound has acid-labile substituents (e.g., amides, esters), these may be the primary site of degradation under acidic conditions, rather than the ring itself.[3]

  • Investigative Protocol: To determine if it's the ring or a substituent, compare the degradation profile to a simplified analog of your compound that lacks the susceptible functional groups. If the analog is stable, the substituent is the weak point.

Workflow for pH-Dependent Stability Assessment

This workflow helps systematically evaluate the hydrolytic stability of a thiazole-containing compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare 1 mg/mL stock in ACN or DMSO Incubate Dilute stock into each buffer (Final [C] = 50 µg/mL) Incubate at 50°C Prep->Incubate Spike Buffer Prepare Buffers: pH 2 (HCl) pH 4 (Acetate) pH 7 (Phosphate) pH 9 (Borate) pH 12 (NaOH) Buffer->Incubate Sample Pull Timepoints: T=0, 2, 4, 8, 24 hrs Incubate->Sample Quench Quench reaction (e.g., neutralize pH, dilute with mobile phase) Sample->Quench Analyze Analyze by Stability- Indicating HPLC-UV Quench->Analyze Data Calculate % Remaining vs. T=0 Plot ln(% Remaining) vs. Time Analyze->Data Result Determine pseudo-first-order degradation rate (k) for each pH Data->Result

Caption: Workflow for a pH-rate profile stability study.

Section 2: Oxidative Degradation

The sulfur atom in the thiazole ring is a prime target for oxidation. This can occur from exposure to atmospheric oxygen, reactive oxygen species (ROS) in biological assays, or oxidizing agents like peroxides often found in excipients or solvents.

Frequently Asked Questions & Troubleshooting

Question 1: After storing my compound in DMSO, I see a new peak in my LC-MS analysis with a mass of +16 amu. What happened?

Answer: This is a tell-tale sign of S-oxidation. The sulfur atom in the thiazole ring has been oxidized to a sulfoxide. A +32 amu peak would indicate further oxidation to a sulfone.

  • Causality: The sulfur atom in the thiazole ring is susceptible to oxidation.[3] DMSO, while an excellent solvent, can itself act as an oxidizing agent, especially under elevated temperatures or upon prolonged storage.[7] This process can be catalyzed by light or trace metal impurities. The resulting thiazole S-oxide or S-dioxide can have altered physicochemical properties and biological activity.[7]

  • Troubleshooting & Prevention:

    • Confirm with Forced Oxidation: Treat a fresh sample of your compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). If the peak you observe in your stored sample matches the retention time and mass of the major degradant in the H₂O₂-treated sample, this confirms the identity as the S-oxide.

    • Storage Best Practices: Store DMSO stock solutions at -20°C or -80°C under an inert atmosphere (argon or nitrogen) to minimize oxidation.[7] Use high-purity, anhydrous DMSO and protect from light by using amber vials.[7]

Question 2: My compound is stable in DMSO but degrades in my cell culture medium, which contains no added H₂O₂. What could be the source of oxidation?

Answer: Cell culture media are complex mixtures that can be sources of oxidative stress.

  • Causality: Components in the media, such as riboflavin, can act as photosensitizers, generating ROS like singlet oxygen or superoxide upon exposure to ambient light. Furthermore, the metabolic activity of cells can generate endogenous ROS. These species can readily oxidize the thiazole sulfur.

  • Mitigation Strategies:

    • Minimize Light Exposure: Protect cell culture plates from light as much as possible during incubation and handling.

    • Inert Atmosphere: If your experiment allows, conduct it under low-oxygen conditions.

    • Include Antioxidants: Consider adding antioxidants like N-acetylcysteine (NAC) or ascorbic acid to the medium, but first, verify they do not interfere with your assay.

Oxidative Degradation Pathway

Thiazole Thiazole Derivative (R-S-R') Sulfoxide Thiazole S-Oxide (R-S(=O)-R') Thiazole->Sulfoxide + [O] Oxidant Oxidant (e.g., H₂O₂, DMSO, O₂) Oxidant->Thiazole Oxidant->Sulfoxide Sulfone Thiazole S-Dioxide (R-S(=O)₂-R') Sulfoxide->Sulfone + [O]

Sources

Identifying and minimizing byproducts in the synthesis of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Minimizing Byproducts in Substituted Pyrrolidine Synthesis Audience: Researchers, Medicinal Chemists, Process Chemists Reference ID: PYR-SYN-2026-02

Introduction: The Purity Challenge

Substituted pyrrolidines are ubiquitous in medicinal chemistry, serving as core scaffolds for organocatalysts (e.g., proline derivatives), antivirals, and orphan disease therapeutics. However, their synthesis is often plagued by a "purity tax"—the formation of difficult-to-separate stereoisomers, regioisomers, and oligomers.

This guide acts as a Level 3 Technical Support resource. We move beyond basic "recipe following" to diagnose the root cause of byproduct formation, applying mechanistic rigor to troubleshooting.

Module 1: Stereochemical Control & The "Isomer Trap"

The Core Issue: Diastereomeric Excess (dr) vs. Enantiomeric Excess (ee)

In [3+2] cycloadditions (e.g., azomethine ylide dipoles reacting with alkenes), the formation of up to four contiguous stereocenters creates a high risk of diastereomeric mixtures.

Mechanism: The Endo/Exo Decision

The reaction proceeds via a concerted but asynchronous pathway. The transition state (TS) geometry determines the endo (kinetic) vs. exo (thermodynamic) selectivity.

G Start Azomethine Ylide + Dipolarophile TS_Endo Endo TS (Kinetic Control) Start->TS_Endo Low Temp Ag(I) Catalysts TS_Exo Exo TS (Thermodynamic Control) Start->TS_Exo High Temp Steric Bulk Side_Hydrolysis Byproduct: Hydrolyzed Imine Start->Side_Hydrolysis H2O Present Slow Kinetics Prod_Endo Endo-Pyrrolidine (C3-C4 Cis) TS_Endo->Prod_Endo Prod_Exo Exo-Pyrrolidine (C3-C4 Trans) TS_Exo->Prod_Exo

Caption: Divergent pathways in 1,3-dipolar cycloaddition. Catalyst ligand sterics dictate the Endo/Exo ratio.

Troubleshooting Guide: Low Stereoselectivity
SymptomProbable CauseCorrective Action
Low dr (Endo/Exo mix) Lack of steric discrimination in the catalyst ligand.Switch Ligand Class: Move from simple phosphines to bulky chiral ligands like Fesulphos or Walphos which create a tighter chiral pocket, favoring the endo adduct [1].
Low ee (Racemic) Background thermal reaction competes with catalyzed pathway.Lower Temperature: Run at -20°C to 0°C. The uncatalyzed background reaction has a higher activation energy; cooling suppresses it while the catalyst maintains activity [2].
Epimerization Post-reaction equilibration of acidic protons (e.g., C2 position).Avoid Basic Workup: Use buffered quenching (pH 6-7). Avoid strong bases like NaOH during isolation if the C2 proton is alpha to a carbonyl [3].

Module 2: Regioselectivity & Cyclization Failures

Issue 1: The "Wrong" Regioisomer in Cycloadditions

Electronic mismatch between the dipole and dipolarophile often leads to regioisomeric mixtures.

  • Diagnosis: If your NMR shows a split of signals for the pyrrolidine ring protons (e.g., 2:1 ratio), you likely have regioisomers.

  • Fix: Enhance the electronic bias. If using an electron-deficient dipolarophile (e.g., acrylate), ensure the azomethine ylide has a strong electron-donating group to maximize the HOMO-LUMO overlap coefficient difference [4].

Issue 2: Intramolecular Cyclization (Baldwin's Rules)

When synthesizing pyrrolidines via intramolecular displacement (e.g., from


-haloamines), users often encounter linear byproducts or elimination products.
  • 5-Exo-Tet (Favored): The standard pathway for cyclizing 4-halo-butylamines.

  • 5-Endo-Tet (Disfavored): Attempting to cyclize onto a double bond within the newly forming ring usually fails unless a metal catalyst modifies the geometry.

Protocol: Minimizing Over-Alkylation (The "Polymer" Problem) In N-alkylation (e.g., reacting pyrrolidine with an alkyl halide), the product is more nucleophilic than the starting material, leading to quaternary ammonium salts.

  • Stoichiometry: Use 10 equivalents of the amine (pyrrolidine) to 1 equivalent of alkyl halide.

  • Addition Rate: Add the alkyl halide dropwise over 2 hours to a dilute solution of the amine.

  • pH Control: Maintain pH ~9-10. If pH drops (acid generation), the amine protonates and becomes non-nucleophilic, stalling the reaction [5].

Module 3: Proline-Specific Issues (Peptide Synthesis)

Critical Alert: Racemization of Proline Proline is uniquely susceptible to racemization during peptide coupling due to the formation of an oxazolone intermediate which can easily lose the


-proton.
  • Avoid: HOBt/Carbodiimide (DIC/EDC) in DMF. This combination is a known racemization promoter for Proline [6].

  • Recommended: Use OxymaPure with DIC or phosphonium reagents like PyOxim . These suppress oxazolone formation.

  • Solvent: Switch from DMF to DCM or NMP if solubility permits, as polar aprotic solvents stabilize the racemization transition state [7].

Module 4: Purification & Analysis

Separating Diastereomers

Standard silica flash chromatography is often insufficient for separating endo/exo isomers due to similar polarities.

Recommended Stationary Phase:

  • Amino-Functionalized Silica: The basic surface interacts differently with the pyrrolidine nitrogen, often providing better resolution than standard silica.

  • Solvent System: Toluene/Ethyl Acetate (instead of Hexane/EtOAc). The

    
    -
    
    
    
    interactions of toluene with the pyrrolidine substituents can amplify separation factors [8].
Chiral HPLC Method Development

For enantiomeric separation, "trial and error" is inefficient. Use this screening hierarchy:

  • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine (DEA) .

    • Note: The basic modifier (DEA) is mandatory to sharpen peaks of the basic pyrrolidine nitrogen. Without it, you will see tailing that masks the separation [9].

  • Column 2: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).

    • Why: The chlorinated stationary phase offers orthogonal selectivity for chlorinated or electron-poor pyrrolidines.

Visual Troubleshooting: The Synthesis Decision Tree

DecisionTree Problem Synthesis Failure Detected Type Identify Failure Type Problem->Type Racemization Loss of Chirality (ee% drops) Type->Racemization Byproducts Wrong Product Mass (Side Reactions) Type->Byproducts NoReaction Low Conversion Type->NoReaction Proline Is it a Proline coupling? Racemization->Proline OverAlk Mass = M + Alkyl? Byproducts->OverAlk Linear Mass = Linear Amine? Byproducts->Linear SwitchReagent Switch to OxymaPure/DIC Use DCM solvent Proline->SwitchReagent Yes FixAlk Dilute Conditions Slow Addition OverAlk->FixAlk Yes (Over-alkylation) FixCyc Check Baldwin Rules (Is it 5-Endo-Tet?) Linear->FixCyc Yes (Failed Cyclization)

Caption: Diagnostic workflow for identifying root causes of failure in pyrrolidine synthesis.

References

  • BenchChem. Optimization of reaction conditions for stereoselective pyrrolidine synthesis. (2025).[1][2][3]

  • Royal Society of Chemistry. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition. Chemical Communications.

  • BenchChem. Preventing side reactions in pyrrolidine synthesis. (2025).[1][2][3]

  • National Institutes of Health (PMC). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction. (2013).

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation in Amine Synthesis.

  • BenchChem. Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. (2025).[1][2][3]

  • National Institutes of Health (PubMed). Unexpected racemization of proline phenacyl ester during coupling reactions.

  • ResearchGate. How to separate regioisomers without using instrumental method? (2016).[4][5][6]

  • BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (2025).[1][2][3]

Sources

Technical Support Center: Purification of Polar Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges encountered during the purification of polar heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your purification workflows.

Section 1: Navigating the Purification Maze - A Strategic Overview

Polar heterocyclic amines present a distinct set of purification challenges due to their inherent properties. Their polarity leads to strong interactions with polar stationary phases, often resulting in poor peak shape and low recovery, while their basicity can cause streaking on acidic silica gel.[1] This guide will equip you with the knowledge to select and optimize the appropriate purification technique for your specific compound.

Logical Flow for Purification Strategy

To aid in your decision-making process, the following diagram outlines a logical workflow for selecting a suitable purification method for polar heterocyclic amines.

Purification_Strategy Start Crude Polar Heterocyclic Amine Is_Solid Is the compound a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Chromatography_Choice Proceed to Chromatography Is_Solid->Chromatography_Choice No / Fails Success_Recrystallization High Purity Solid Recrystallization->Success_Recrystallization Success Recrystallization->Chromatography_Choice Fails ('Oiling Out') Is_Basic Is the amine strongly basic? Chromatography_Choice->Is_Basic Normal_Phase Normal-Phase Chromatography (with modifier) Is_Basic->Normal_Phase Weakly Reversed_Phase Reversed-Phase Chromatography Is_Basic->Reversed_Phase Consider HILIC HILIC Is_Basic->HILIC Moderately Ion_Exchange Ion-Exchange Chromatography Is_Basic->Ion_Exchange Yes Is_Chiral Is the compound chiral? Normal_Phase->Is_Chiral Reversed_Phase->Is_Chiral HILIC->Is_Chiral Ion_Exchange->Is_Chiral SFC Supercritical Fluid Chromatography (SFC) SFC->Is_Chiral Chiral_Purification Chiral Purification (SFC or HPLC) Is_Chiral->Chiral_Purification Yes Final_Product Purified Product Is_Chiral->Final_Product No Chiral_Purification->Final_Product

Caption: A decision tree for selecting a purification strategy for polar heterocyclic amines.

Section 2: Column Chromatography - The Workhorse of Purification

Column chromatography is a versatile and widely used technique for the purification of organic compounds.[2] However, the unique properties of polar heterocyclic amines necessitate careful consideration of the stationary and mobile phases.

Troubleshooting Guide: Column Chromatography
Issue Possible Cause Solution
Poor Separation or Overlapping Peaks Inappropriate solvent system.Systematically test different solvent systems using Thin Layer Chromatography (TLC) to determine the optimal mobile phase for your separation. Adjust the solvent ratio to achieve a good separation of spots on the TLC plate before scaling up to a column.[1]
Column overloading.The amount of crude material should generally be 1-5% of the mass of the stationary phase. If you need to purify a larger quantity, use a column with a larger diameter.[1]
Compound Streaking on Silica Gel TLC/Column Interaction with acidic silica surface.Add a basic modifier such as triethylamine (0.1-1%) or ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[1]
Compound is Not Eluting from the Column Compound is too polar for the solvent system.Significantly increase the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.[1]
Irreversible adsorption or decomposition on silica gel.Before running a column, test the stability of your compound on a TLC plate by spotting it, letting it sit for an hour, and then eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.[1]
Frequently Asked Questions (FAQs): Column Chromatography

Q1: How do I choose between normal-phase and reversed-phase chromatography for my polar heterocyclic amine?

A1: The choice depends on the specific properties of your compound.

  • Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[2] For weakly basic and moderately polar heterocyclic amines, NPC can be effective, especially with the addition of a basic modifier to the eluent to prevent streaking.[1][3]

  • Reversed-Phase Chromatography (RPC): This is often the method of choice for highly polar compounds.[1] RPC utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[4] Modifiers such as formic acid or trifluoroacetic acid are often added to the mobile phase to improve peak shape.[1]

Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when should I use it?

A2: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[5][6] It is particularly well-suited for the separation of very polar compounds that are not well-retained in reversed-phase chromatography.[7][8] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[5][9]

Q3: My basic nitrogen-containing heterocycle streaks badly on a silica gel TLC plate. What can I do?

A3: Streaking is a common problem for basic compounds on acidic silica gel.[1] To resolve this, add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) or a solution of ammonia in methanol are common choices.[1] These modifiers compete with your amine for the acidic sites on the silica, leading to sharper, more defined spots.

Experimental Protocol: Flash Column Chromatography of a Polar Heterocyclic Amine

This protocol outlines a general procedure for the purification of a moderately polar, basic heterocyclic amine using flash column chromatography on silica gel.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems to find an eluent that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point for polar amines is a mixture of dichloromethane/methanol or ethyl acetate/hexane.

    • If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing:

    • Select an appropriately sized column for the amount of material you need to purify.

    • Pack the column with silica gel using the chosen eluent (with the added modifier if necessary). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen mobile phase.

    • Collect fractions and monitor the separation by TLC.

    • If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Section 3: Recrystallization - The Art of Purification

For solid polar heterocyclic amines, recrystallization can be a highly effective and economical method for achieving high purity.[10][11] The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[12]

Troubleshooting Guide: Recrystallization
Issue Possible Cause Solution
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated, or it was cooled too quickly.Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.[1][12]
Presence of impurities.Attempt a preliminary purification step, such as a quick filtration through a plug of silica, before recrystallization. If colored impurities are present, consider treating the hot solution with a small amount of activated charcoal before filtering and cooling.[1]
Low Recovery of Crystalline Product Using too much solvent.Use the minimum amount of hot solvent required to fully dissolve the compound.[1]
The compound has significant solubility in the cold solvent.Cool the solution to a lower temperature using an ice bath or refrigerator to maximize crystal formation.[1] Consider a different solvent system where the compound has lower solubility at cold temperatures. A co-solvent system (a "good" solvent and a "poor" solvent) can be effective.[1][13]
Frequently Asked Questions (FAQs): Recrystallization

Q1: How do I choose the right solvent for recrystallizing my polar heterocyclic amine?

A1: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[12] For polar compounds, polar protic solvents like ethanol, methanol, or isopropanol are often good starting points.[14] You can also use solvent pairs, such as ethanol/water or methanol/diethyl ether, to fine-tune the solubility.[13]

Q2: My compound is an amine salt. Can I still recrystallize it?

A2: Yes, amine salts can often be recrystallized. The key is to find a suitable solvent system. Polar solvents like water, ethanol, or methanol are often good choices. Sometimes, a mixture of solvents is required. For acidic or basic compounds, crystallizing the salt form can be an effective purification strategy.[14]

Section 4: Advanced and Specialized Purification Techniques

For particularly challenging separations, including the resolution of enantiomers, more advanced techniques may be necessary.

Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for purifying charged molecules, including protonated basic amines.[15][16] In cation-exchange chromatography, the positively charged amine binds to a negatively charged stationary phase.[16] Impurities can be washed away, and the desired compound is then eluted by changing the pH or increasing the salt concentration of the mobile phase.[15] This method is particularly useful for purifying non-crystalline pharmaceutical intermediates.[17]

Supercritical Fluid Chromatography (SFC)

SFC is a type of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[18][19] It offers several advantages, including faster separations and reduced solvent consumption compared to HPLC.[19][] SFC is particularly well-suited for chiral separations of polar compounds, including primary amines.[18][21]

Chiral Purification

Many polar heterocyclic amines are chiral, and the separation of enantiomers is often a critical step in drug development.[22] Both HPLC and SFC can be used for chiral separations, employing a chiral stationary phase (CSP).[22][23] SFC is often the preferred method for preparative chiral separations due to its speed and efficiency.[21]

Data Summary: Comparison of Purification Techniques
Technique Principle Best Suited For Advantages Disadvantages
Normal-Phase Chromatography Adsorption on a polar stationary phase.[24]Moderately polar, weakly basic amines.Well-established, versatile.Can have issues with strongly basic compounds (streaking).[1]
Reversed-Phase Chromatography Partitioning on a non-polar stationary phase.[4]Highly polar and ionizable amines.Excellent for polar compounds, good peak shapes with modifiers.[1]May require MS-incompatible ion-pairing agents for some compounds.[4]
HILIC Partitioning into a water layer on a polar stationary phase.[5]Very polar compounds not retained by RPC.[7]Excellent retention of highly polar analytes, MS-friendly mobile phases.[5][9]Can require longer equilibration times.[4]
Ion-Exchange Chromatography Electrostatic interactions with a charged stationary phase.[15]Ionizable/charged amines.High selectivity for charged molecules, can handle complex matrices.[17][25]Limited to charged compounds.
Recrystallization Differential solubility at different temperatures.[12]Solid, thermally stable compounds.Cost-effective, can yield very high purity.[10]Not suitable for oils or thermally labile compounds, can have low recovery.[1]
SFC Partitioning using a supercritical fluid mobile phase.[18]Chiral and achiral separations of polar to moderately non-polar compounds.Fast, reduced organic solvent usage, excellent for chiral separations.[19][]Requires specialized instrumentation.

Section 5: References

  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. Retrieved from

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • LCGC International. (2021, March 11). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. Retrieved from

  • LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from

  • Benchchem. (2025, December). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from

  • Yan, Y., Zeng, M. M., Zheng, Z. P., He, Z. Y., Tao, G. J., Zhang, S., Gao, Y. H., & Chen, J. (2014). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. RSC Publishing. Retrieved from

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from

  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Retrieved from

  • RSC Publishing. (n.d.). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS - Analytical Methods. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Retrieved from

  • Separation Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from

  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from

  • PubMed. (n.d.). Analysis of heterocyclic aromatic amines. Retrieved from

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from

  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from

  • PubMed. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Retrieved from

  • University of Victoria. (n.d.). Column chromatography. Retrieved from

  • ResearchGate. (2025, August 5). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Retrieved from

  • MDPI. (2025, April 10). Highly Efficient Enrichment of Heterocyclic Aromatic Amines in Meat Products Using the Magnetic Metal—Organic Framework Fe 3 O 4 @MOF-545-AMSA. Retrieved from

  • Mabion. (n.d.). Ion Exchange Chromatography in Monoclonal Antibodies Purification. Retrieved from

  • Benchchem. (n.d.). Addressing challenges in the purification of polar thiourea derivatives. Retrieved from

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from

  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Retrieved from

  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). Retrieved from

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from

  • PMC. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved from

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from

  • PMC. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Retrieved from

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from

  • MDPI. (2021, June 24). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography - Chemistry. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography - Department of Chemistry. Retrieved from

  • Dartmouth College. (n.d.). Recrystallization I 10. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry. Retrieved from

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from

  • LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from

  • Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from

  • SlideShare. (2023, May 14). CHIRAL SEPARATION OF POLAR MOLECULES; Using polysaccharide CSPs in RPC mode. Retrieved from

Sources

Enhancing the cell permeability of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Permeability Optimization for Thiazole-Pyrrolidine Scaffolds

Current Status: Online 🟢 Ticket ID: #TP-3A-PERM-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Enhancing Cell Permeability of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine Analogs

Executive Summary

The 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine scaffold is a privileged structure in kinase and GPCR drug discovery, often serving as a geometry-constrained linker. However, users frequently report low passive permeability (Papp < 1.0 × 10⁻⁶ cm/s) .

This issue is rarely due to size (MW < 350) but is almost exclusively driven by ionization state and efflux liability . The pyrrolidine amine (pKa ~9.5–10.5) is >99% protonated at physiological pH, preventing passive membrane transit. Furthermore, the thiazole ring can act as a cryptic P-gp recognition motif when coupled with basic amines.

This guide provides the structural "patches" and diagnostic workflows to resolve these issues.

Module 1: Structural Optimization (The "Hardware" Fixes)

Q: My analogs are soluble but show zero permeability in PAMPA. Why?

A: You are likely fighting the pKa Barrier . At pH 7.4, a standard pyrrolidine-3-amine (pKa ~9.8) exists almost entirely as a cation. Charged species do not cross the lipid bilayer via passive diffusion.

The Fix: Fluorine "pKa Tuning" Do not just add lipophilicity; you must lower the basicity of the amine to increase the fraction of neutral species (


) available for transport.
  • Strategy: Introduce fluorine atoms on the pyrrolidine ring adjacent to the amine. The strong electron-withdrawing effect (

    
     effect) pulls density from the nitrogen, lowering the pKa.
    
  • Data Impact:

ModificationApprox. pKa of Amine% Neutral at pH 7.4Permeability Impact
Unsubstituted ~9.8~0.4%🔴 Low
3-Fluoro ~8.4~9.0%🟡 Moderate
3,3-Difluoro ~7.2~60.0%🟢 High

Technical Note: While 3,3-difluorination drastically improves permeability, ensure it does not compromise the H-bond donating capacity required for your target binding site.

Q: I capped the amine as an amide, but permeability is still low. What now?

A: You may have created a Solubility-Permeability Paradox or an Efflux Substrate . Thiazoles are aromatic and planar. When you remove the solubilizing charge (by forming an amide), the molecule may aggregate or stack, reducing the effective concentration gradient. Alternatively, you may have increased the Hydrogen Bond Donor (HBD) count if the amide NH is exposed.

The Fix: Intramolecular Hydrogen Bonding (IMHB) Design the N-substituent to fold back and H-bond with the thiazole nitrogen or sulfur. This "chameleonic" behavior hides polarity during membrane transit.

  • Tactic: Use an

    
    -substituted carbonyl or a small alkoxy group that creates a 5- or 6-membered pseudo-ring with the amide NH.
    

Module 2: Diagnostic Workflows (The "Software" Debugging)

Q: Caco-2 data contradicts my PAMPA data. Which one is right?

A: Both are right; they measure different things. This discrepancy is the single best diagnostic tool you have.

  • Scenario A: High PAMPA / Low Caco-2

    • Diagnosis: Your compound is likely a substrate for efflux transporters (P-gp or BCRP).[1] The thiazole-amine motif is a known P-gp pharmacophore.

    • Action: Run Caco-2 with and without an inhibitor (e.g., Verapamil or Zosuquidar). If the Efflux Ratio (B-A / A-B) drops from >2 to ~1, confirm P-gp liability.

  • Scenario B: Low PAMPA / Low Caco-2

    • Diagnosis: Low intrinsic passive permeability.

    • Action: Refer back to Module 1 (pKa reduction).

Visualization: The Troubleshooting Logic Tree

PermeabilityLogic Start Permeability Issue Detected CheckPAMPA Check PAMPA (pH 7.4) Start->CheckPAMPA PAMPA_High PAMPA: High (>5e-6) CheckPAMPA->PAMPA_High PAMPA_Low PAMPA: Low (<1e-6) CheckPAMPA->PAMPA_Low CheckCaco Check Caco-2 (A->B) PAMPA_High->CheckCaco Diagnosis_Ion Diagnosis: Ionization Issue Action: Fluorination (pKa) or Prodrug Strategy PAMPA_Low->Diagnosis_Ion High Solubility Diagnosis_Sol Diagnosis: Solubility Limited Action: Check Kinetic Solubility PAMPA_Low->Diagnosis_Sol Precipitation Caco_Low Caco-2: Low CheckCaco->Caco_Low Discrepancy EffluxCheck Calculate Efflux Ratio (ER) (B->A) / (A->B) Caco_Low->EffluxCheck Diagnosis_Pgp Diagnosis: P-gp Substrate Action: N-methylation or Backbone Modification EffluxCheck->Diagnosis_Pgp ER > 2.0

Caption: Diagnostic logic flow for differentiating between efflux-mediated and intrinsic permeability failures.

Module 3: Experimental Protocols

Protocol: pH-Dependent PAMPA for Basic Amines

Standard PAMPA often fails for bases because the pH is static. This protocol maps the pKa/permeability profile.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE.

  • Lipid: 2% Dioleoylphosphatidylcholine (DOPC) in dodecane.[2][3]

  • Buffers: Universal Buffer System (pH 4.0 to 10.0).

Workflow:

  • Preparation: Dissolve test compounds to 10 mM in DMSO.

  • Membrane Coating: Add 5 µL of Lipid/Dodecane mix to the donor filter. Wait 5 mins for solvent evaporation (critical step often missed).

  • Donor Setup: Dilute compound to 50 µM in buffers at three pH points :

    • pH 7.4 (Physiological)

    • pH 9.0 (Near pKa of pyrrolidine)

    • pH 5.0 (Lysosomal mimic)

  • Acceptor Setup: Fill acceptor wells with 200 µL of pH 7.4 buffer (sink condition).

  • Incubation: Sandwich plates and incubate for 4 hours at 25°C in a humidity chamber.

  • Analysis: Measure UV/LC-MS of both Donor (t=0, t=4h) and Acceptor.

Interpretation:

  • If Permeability at pH 9.0 >> pH 7.4: Confirmed pKa limitation. Proceed with fluorination strategy.

  • If Permeability is low at all pHs: Membrane Retention. The compound is getting stuck in the lipid bilayer (LogP likely > 4.5).

Module 4: Mechanism of Action Visualization

Mechanism Extracellular Extracellular (pH 7.4) Compound_Pos R-NH2+ (Charged) Extracellular->Compound_Pos Major Species (99%) Compound_Neu R-NH2 (Neutral) Extracellular->Compound_Neu Minor Species (1%) Membrane Lipid Bilayer Intracellular Cytosol (pH 7.2) Membrane->Intracellular Entry Pgp P-gp Efflux Membrane->Pgp Capture Compound_Pos->Membrane Blocked Compound_Neu->Membrane Passive Diffusion Pgp->Extracellular Efflux

Caption: The "Permeability Gauntlet." Charged species bounce off the membrane; neutral species enter but risk P-gp efflux.

References

  • Enamine Ltd. Enhancing Permeability with Fluoropyrrolidines. Enamine.net. Link

  • Taechalertpaisarn, J., et al. (2019). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding.[4] Journal of Medicinal Chemistry. Link

  • Avdeef, A. (2005). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

  • Gómez-Orellana, I., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability. Journal of Medicinal Chemistry. Link

Sources

Validation & Comparative

Comparative Analysis of the Biological Activity of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward molecules with higher sp³ character to improve clinical success rates, saturated heterocycles like pyrrolidine have become foundational scaffolds. When functionalized with heteroaromatic systems, such as in 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine , the resulting molecular architecture offers a unique blend of conformational flexibility and targeted electronic interactions.

This guide provides an objective, data-driven comparative analysis of this core scaffold against its advanced analogs. By dissecting the structure-activity relationships (SAR) and providing self-validating experimental protocols, this document serves as a comprehensive resource for researchers optimizing thiazolyl-pyrrolidine derivatives for antibacterial and oncology applications.

Structural and Mechanistic Causality

To understand the biological activity of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine, we must analyze its physicochemical causality. The molecule consists of three functional domains:

  • The Pyrrolidine Core: The five-membered sp³-hybridized ring undergoes "pseudorotation," allowing the molecule to sample multiple 3D conformations. This maximizes spatial coverage within complex protein binding pockets .

  • The 1,3-Thiazol-2-yl Substituent: Attached at the N1 position, this electron-deficient heteroaromatic ring delocalizes the lone pair of the pyrrolidine nitrogen. This resonance stabilizes the scaffold and provides a critical hydrogen-bond acceptor (the thiazole nitrogen) and a lipophilic sulfur atom for π-sulfur interactions.

  • The 3-Amino Group: Acting as the primary pharmacophore, this basic amine remains protonated at physiological pH (pKa ~9.5), enabling crucial salt-bridge formations with acidic residues (e.g., Asp/Glu) in bacterial enzymes or cancer-associated kinases.

When modified into advanced analogs (such as halogenated or indole-conjugated derivatives), this scaffold exhibits potent dual-pathway disruption, targeting both bacterial cell wall synthesis and eukaryotic cell cycle progression .

MOA A 1-(1,3-Thiazol-2-yl) pyrrolidin-3-amine B Bacterial UPPS Enzyme A->B H-Bonding (3-NH2 group) C CDK1 Kinase (Cancer Cells) A->C ATP Competitive Binding D Cell Wall Disruption B->D MIC Optimization E G2/M Cell Cycle Arrest C->E Apoptosis Induction

Fig 1. Dual mechanistic pathways of thiazolyl-pyrrolidine scaffolds in biological systems.

Quantitative Comparative Data

The baseline activity of the unsubstituted 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is generally moderate. However, targeted analog development significantly amplifies its potency. Table 1 synthesizes experimental data from recent literature comparing the core scaffold to its optimized derivatives , , .

Table 1: Comparative Biological Activity of Thiazolyl-Pyrrolidine Analogs
Compound / AnalogPrimary Target / Cell LineActivity ValueKey Structural ModificationCausality of Modification
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine Broad-spectrum baselineIC₅₀ > 50 µMUnsubstituted coreServes as a highly soluble, low-steric-hindrance starting point.
4-F-phenyl-thiazolyl-pyrrolidine Gram-positive (S. aureus)MIC: 16-32 µg/mLC4-fluorophenyl additionFluorine increases lipophilicity, enhancing penetration through the thick peptidoglycan layer.
Bacillamide F Leukemia (HL60)IC₅₀: 21.82 µMIndole conjugationIndole bulk perfectly occupies the hydrophobic pocket of target kinases, driving apoptosis.
Thiazolyl pyrrolidine carboxamide M. tuberculosis H37RvMIC: 25 µg/mLCarboxamide linkage at C2Mimics the transition state of mycolic acid biosynthesis enzymes.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the biological evaluation of these compounds must utilize self-validating assay systems. The following protocols incorporate strict internal controls to eliminate false positives caused by compound aggregation or poor solubility.

Protocol A: Broth Microdilution Assay for Antibacterial MIC

Why this method? Thiazolyl-pyrrolidines possess amphiphilic characteristics. Disk diffusion assays often yield erratic results due to unpredictable agar diffusion rates. Liquid broth ensures uniform compound exposure.

  • Preparation: Dissolve the thiazolyl-pyrrolidine analog in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 0.5 to 256 µg/mL. Critical Control: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add

    
     CFU/mL of logarithmic-phase bacterial suspension (e.g., S. aureus ATCC 29213) to each well.
    
  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin (validates bacterial susceptibility).

    • Negative Control: MHB + 1% DMSO without bacteria (validates media sterility and checks for compound precipitation).

    • Growth Control: MHB + bacteria + 1% DMSO (validates that the vehicle does not inhibit growth).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin to each well; a color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration remaining blue.

Protocol B: MTT Assay for Antiproliferative Activity

Why this method? The MTT assay measures mitochondrial reductase activity, serving as a direct downstream indicator of cell viability following kinase inhibition (e.g., CDK1) and subsequent G2/M phase arrest.

  • Cell Seeding: Seed HL60 or Jurkat cells at

    
     cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment: Treat cells with compound concentrations ranging from 1 to 100 µM.

  • Controls: Use Doxorubicin as a positive control for apoptosis. Calculate the Z'-factor using vehicle-treated cells and cell-free media to ensure assay robustness (target Z' > 0.5).

  • Assay: After 48 hours, add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours.

  • Solubilization & Readout: Add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Workflow S1 1. Scaffold Preparation (>95% Purity via HPLC) S2 2. Primary Screening (Broth Microdilution / MTT) S1->S2 Vehicle Control (DMSO) S3 3. Mechanism Validation (Kinase Profiling / Flow Cytometry) S2->S3 Hit Selection (IC50 < 30 µM) S4 4. SAR Optimization (Halogenation / Indole Addition) S3->S4 Structural Feedback S4->S1 Iterative Synthesis

Fig 2. Standardized experimental workflow for evaluating thiazolyl-pyrrolidine derivatives.

Conclusion & Future Directions

The 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine scaffold is a highly versatile pharmacophore. As demonstrated by the comparative data, the raw scaffold requires peripheral functionalization to achieve sub-micromolar potency. Adding lipophilic, electron-withdrawing groups (like fluorophenyls) to the thiazole ring drives antibacterial efficacy by enhancing cell wall penetration. Conversely, conjugating bulky aromatic systems (like indoles) to the scaffold shifts the biological profile toward targeted kinase inhibition, making it a potent antiproliferative agent against leukemic cell lines.

Future drug development should focus on rigidifying the pyrrolidine ring via bridged bicyclic systems to reduce entropic penalties upon target binding, potentially yielding next-generation therapeutics with superior pharmacokinetic profiles.

References

  • Kocabaş, E., et al. "Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives." Biointerface Research in Applied Chemistry, 2021.[Link]

  • Zhang, S., et al. "Bacillamide F, Extracted from Marine Bacillus atrophaeus C89, Preliminary Effects on Leukemia Cell Lines." Biology (MDPI), 2022.[Link]

  • Nitulescu, G. M., et al. "The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy." International Journal of Molecular Sciences (MDPI), 2023.[Link]

Comparison of different synthetic methodologies for producing thiazole-pyrrolidine cores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole-pyrrolidine scaffold represents a privileged structural motif in medicinal chemistry, bridging the pharmacophoric potential of the thiazole ring (found in ritonavir, dasatinib) with the stereochemical richness of the pyrrolidine core (found in captopril, anisomycin). This guide objectively compares three distinct synthetic methodologies for accessing these cores: Modernized Hantzsch Synthesis (for linked systems), Stereoselective 1,3-Dipolar Cycloaddition (for spiro-fused systems), and Pd(II)-Catalyzed Multicomponent Reactions (for fused hybrid systems).

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of each methodology based on recent experimental data.

MetricMethod A: Modernized Hantzsch SynthesisMethod B: 1,3-Dipolar CycloadditionMethod C: Pd(II)-Catalyzed MCR
Core Architecture Linked (Thiazole-Linker-Pyrrolidine)Spiro (Spiro[pyrrolidine-thiazole])Fused/Hybrid (Thiazolopyrimidine)
Primary Mechanism Condensation / Cyclization[3+2] CycloadditionOne-Pot Multicomponent Assembly
Yield Range 85% – 99%75% – 95%88% – 94%
Reaction Time < 30 min (Ultrasound/MW)2 – 4 Hours1 – 3 Hours
Stereoselectivity N/A (Achiral core formation)High (up to >20:1 dr)Moderate to High
Atom Economy Moderate (Loss of H₂O/HBr)High (Additive reaction)High (Water is sole byproduct)
Scalability High (Industrial standard)Moderate (Dilution required)High (Catalyst recyclable)
Green Metric Excellent (Solvent-free/Aqueous)Good (Recyclable nanocatalysts)Excellent (Water/Ethanol solvent)

Deep Dive: Methodologies & Protocols

Method A: Modernized Hantzsch Thiazole Synthesis

Best for: Rapid generation of thiazole rings linked to pyrrolidine side chains. Causality: The classical Hantzsch synthesis often suffers from harsh conditions.[1][2] Modern adaptations utilize ultrasound irradiation or microwave heating to accelerate the nucleophilic attack of the thioamide sulfur on the


-haloketone, followed by rapid dehydration. This kinetic boost suppresses side reactions and allows for the use of eco-friendly solvents like water or ethanol.
Experimental Protocol (Ultrasound-Assisted)

Target: 4-(Pyrrolidin-1-yl)-2-aminothiazole derivatives.

  • Reagents:

    • 
      -Bromoketone derivative (1.0 mmol)
      
    • Pyrrolidine-1-carbothioamide (1.0 mmol)

    • Catalyst: Silica-supported tungstosilisic acid (Si-H₄SiW₁₂O₄₀, 5 mol%)

    • Solvent: Ethanol/Water (1:1 v/v, 5 mL)

  • Procedure:

    • Step 1: Dissolve the thioamide and catalyst in the solvent mixture in a 25 mL flask.

    • Step 2: Add the

      
      -bromoketone slowly.
      
    • Step 3: Irradiate the mixture in an ultrasonic cleaner (e.g., 40 kHz, 250 W) at room temperature for 15–30 minutes. Monitor via TLC (Ethyl acetate:Hexane 3:7).

    • Step 4: Filter the catalyst (recoverable). Pour the filtrate into crushed ice.

    • Step 5: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • Yields typically exceed 90%.[3][4]

    • Purity confirmed by sharp melting points and ¹H NMR (distinct thiazole proton singlet ~6.5–7.0 ppm).

Mechanism Visualization

The following diagram illustrates the stepwise cyclization driven by the initial nucleophilic attack.

HantzschMechanism Start Thioamide + Alpha-Haloketone Inter1 S-Alkylation Intermediate Start->Inter1 Nucleophilic Attack (S on C-alpha) Inter2 Hydroxy-thiazoline (Cyclization) Inter1->Inter2 Intramolecular N-Attack (- HBr) Product Thiazole Core (Aromatized) Inter2->Product Dehydration (- H2O) Aromatization

Caption: Stepwise mechanism of Hantzsch synthesis: S-alkylation followed by cyclodehydration.

Method B: Stereoselective 1,3-Dipolar Cycloaddition

Best for: Creating complex spiro[pyrrolidine-thiazole] architectures with high stereochemical control. Causality: This method relies on the in situ generation of an azomethine ylide (1,3-dipole) from an amino acid (e.g., sarcosine or proline) and a carbonyl source (isatin). The dipole undergoes a concerted [3+2] cycloaddition with a dipolarophile (thiazole derivative). The use of magnetic nanocatalysts (e.g., MnCoCuFe₂O₄@L-proline) directs the stereoselectivity (endo/exo) via steric steering and hydrogen bonding.

Experimental Protocol

Target: Spiro[indoline-3,2'-pyrrolidin]-2-one derivatives functionalized with thiazole.

  • Reagents:

    • Isatin (1.0 mmol)

    • Sarcosine or Proline (1.0 mmol)

    • 5-Arylidene-2,4-thiazolidinedione (Dipolarophile, 1.0 mmol)[5]

    • Catalyst: MnCoCuFe₂O₄@L-proline (20 mg)

    • Solvent: Ethanol (10 mL)

  • Procedure:

    • Step 1: Combine isatin, amino acid, and the thiazolidinedione in ethanol.

    • Step 2: Add the magnetic nanocatalyst.

    • Step 3: Reflux the mixture for 2–3 hours. Monitor the disappearance of the dipolarophile via TLC.

    • Step 4: Use an external magnet to separate the catalyst (wash with ethanol for reuse).

    • Step 5: Evaporate the solvent and recrystallize the crude product from EtOH/DMF.

  • Validation:

    • Stereochemistry: Confirm regioselectivity using NOESY NMR experiments.

    • Yield: Expect 85–95% with high diastereoselectivity (>90% de).

Workflow Visualization

The convergence of three components to form the spiro-center is depicted below.

SpiroSynthesis Isatin Isatin (Carbonyl Source) Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide Condensation (-H2O) Decarboxylation (-CO2) AminoAcid Amino Acid (Amine Source) AminoAcid->Ylide Dipolarophile Thiazole Derivative (Dipolarophile) Transition Transition State (Endo-Selective) Dipolarophile->Transition Ylide->Transition + Dipolarophile Product Spiro[pyrrolidine-thiazole] Core Transition->Product [3+2] Cycloaddition

Caption: Three-component assembly of spiro-thiazole-pyrrolidine via azomethine ylide intermediate.

Method C: Pd(II)-Catalyzed Multicomponent Reaction

Best for: High-throughput synthesis of thiazolo[4,5-d]pyrimidine systems fused with pyrrolidine. Causality: Palladium(II) complexes with thiazole-based ligands act as Lewis acid catalysts, activating the carbonyl and imine functionalities. This facilitates a "domino" sequence of Knoevenagel condensation, Michael addition, and cyclization in a single pot, maximizing atom economy.

Experimental Protocol

Target: 6-(Pyrrolidin-1-yl)-thiazolo[4,5-d]pyrimidine derivatives.

  • Reagents:

    • Aromatic Aldehyde (1.0 mmol)[6]

    • Rhodanine (1.0 mmol)

    • Pyrrolidine (1.0 mmol)

    • 5-Aminotetrazole (1.0 mmol)

    • Catalyst: Thiazole-based Pd(II) complex (e.g., [Pd(L)Cl₂], 0.5 mol%)

    • Solvent: Water/Ethanol (1:1)

  • Procedure:

    • Step 1: Mix aldehyde, rhodanine, pyrrolidine, and aminotetrazole in the solvent.

    • Step 2: Add the Pd(II) catalyst.

    • Step 3: Heat to 80°C (or reflux) for 60–90 minutes.

    • Step 4: Cool to room temperature. The product typically precipitates out.

    • Step 5: Filter, wash with aqueous ethanol, and dry.

  • Validation:

    • Recyclability: The filtrate containing the catalyst can often be reused 4–6 times with minimal loss of activity.

    • Characterization: Look for the disappearance of the aldehyde signal (CHO) in IR and the appearance of the fused pyrimidine core in ¹³C NMR.

References

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines. Molecules, 2021. Link

  • Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Scientific Reports, 2024. Link

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods. RSC Advances, 2021. Link

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules, 2013. Link

  • Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition. Molecules, 2014. Link

Sources

Experimental Validation of the Predicted Binding Mode of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine: A Comparative Guide for Kinase Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, Structure-Based Drug Design (SBDD)

Executive Summary & Structural Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that offer both high ligand efficiency and clear vectors for synthetic elaboration is critical. 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine (MW: 169.25 g/mol ) has emerged as a highly versatile bifunctional fragment, particularly in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

The structural rationale for this fragment relies on two synergistic moieties:

  • The 1,3-Thiazole Core: The 2-aminothiazole scaffold is a privileged, well-documented hinge-binding motif. Crystallographic studies confirm that the thiazole nitrogen and the exocyclic amine form a pair of reciprocal hydrogen bonds with the backbone carbonyl and NH of Leu83 in the CDK2 active site[1].

  • The Pyrrolidin-3-amine Vector: While the thiazole anchors the fragment to the hinge, the pyrrolidine ring directs the primary amine into the solvent-exposed channel. Recent structure-based drug design (SBDD) efforts demonstrate that the (S)-pyrrolidine-3-amine moiety can form a critical salt bridge/hydrogen bond with Asp86 in CDK2, significantly enhancing target residence time and selectivity[2].

By pre-assembling these two motifs, 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine bypasses the unfavorable entropy loss usually associated with linking two separate fragments, offering a superior starting point for lead optimization.

Mechanistic Binding Pathway

To understand the causality behind the experimental validation, we must first map the predicted interactions. The bipartite nature of the fragment dictates a specific orientation within the ATP-binding pocket.

BindingMode Fragment 1-(1,3-Thiazol-2-yl) pyrrolidin-3-amine Thiazole 1,3-Thiazole Core Fragment->Thiazole Scaffold Pyrrolidine Pyrrolidin-3-amine Fragment->Pyrrolidine Vector Hinge CDK2 Hinge Region (Leu83, Glu81) Thiazole->Hinge H-Bonding Solvent Solvent Channel (Asp86) Pyrrolidine->Solvent Salt Bridge

Predicted bipartite binding mechanism of the fragment within the CDK2 active site.

Comparative Performance Analysis

To objectively evaluate the performance of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine, we compare it against baseline fragments and early-stage hits historically used in CDK2 FBDD campaigns, such as 2-aminothiazole and N-(5-bromo-1,3-thiazol-2-yl)butanamide[3].

Because fragments inherently possess low biochemical potency (high IC50), Ligand Efficiency (LE) —defined as the binding energy per heavy atom—is the most critical metric for comparison. An LE > 0.30 kcal/mol/heavy atom is considered excellent.

Table 1: Fragment Performance Comparison (CDK2 Target)
Fragment / CompoundHeavy AtomsCDK2 IC50 (µM)Ligand Efficiency (LE)Binding ModeKey Interactions
2-Aminothiazole (Baseline)7> 100~ 0.25Hinge onlyLeu83 (NH/CO)
N-(5-Bromo-1,3-thiazol-2-yl)butanamide 130.8080.32Hinge + HydrophobicLeu83, Gatekeeper[3]
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine 1112.50.41 Hinge + Solvent ChannelLeu83, Glu81, Asp86

Analysis: While N-(5-bromo-1,3-thiazol-2-yl)butanamide has a lower absolute IC50, 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine exhibits a significantly higher Ligand Efficiency (0.41). The addition of the pyrrolidine amine establishes a salt bridge with Asp86 without adding excessive lipophilic bulk, making it a highly tractable scaffold for further optimization.

Experimental Validation Protocols

To ensure scientific integrity, the predicted binding mode must be validated through a self-validating system of orthogonal assays. The workflow below outlines the causality and methodology for each step.

Workflow InSilico 1. In Silico Docking Predicted Binding Mode SPR 2. SPR Kinetics Affinity & Stoichiometry InSilico->SPR Kinase 3. TR-FRET Assay Functional IC50 SPR->Kinase Xray 4. X-Ray Crystallography Structural Confirmation Kinase->Xray

Sequential orthogonal experimental workflow for validating fragment hits.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality: Fragments often exhibit transient, low-affinity interactions (


 in the µM-mM range). Standard endpoint assays can yield false negatives due to fast off-rates, or false positives due to compound aggregation (PAINS). SPR provides real-time, label-free detection to confirm a 1:1 binding stoichiometry.
  • Sensor Preparation: Immobilize biotinylated CDK2 onto a Streptavidin (SA) sensor chip to a density of ~3000 Response Units (RU) to ensure sufficient signal for low-molecular-weight analytes.

  • Analyte Preparation: Dissolve 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) containing exactly 5% DMSO to match the reference channel.

  • Multi-Cycle Kinetics: Inject the fragment at concentrations ranging from 1 µM to 500 µM at a flow rate of 30 µL/min.

  • Data Analysis: Double-reference the sensograms (subtracting reference channel and blank injections) and fit the data to a 1:1 Langmuir binding model to derive

    
    , 
    
    
    
    , and
    
    
    .
Protocol B: TR-FRET Kinase Activity Assay

Causality: To quantify functional inhibition, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence. High concentrations of fragments often cause auto-fluorescence or quench standard assay signals; the time-delayed read of TR-FRET mitigates this interference.

  • Reaction Assembly: In a 384-well plate, combine 1 nM recombinant CDK2/Cyclin A complex, 100 nM ULight-labeled peptide substrate, and the fragment (titrated from 100 µM down to 10 nM).

  • Initiation: Initiate the reaction by adding ATP at its predetermined

    
     value (e.g., 10 µM) to ensure the assay is sensitive to ATP-competitive hinge binders.
    
  • Incubation & Termination: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA (to chelate

    
    ) and the Europium-labeled anti-phospho antibody.
    
  • Detection: Read the plate using a microplate reader capable of TR-FRET (excitation at 320 nm, emission at 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic fit.

Protocol C: X-Ray Co-Crystallography

Causality: The ultimate validation of the predicted Asp86 salt bridge and Leu83 hinge interaction requires atomic-resolution structural data[4].

  • Protein Preparation: Express human CDK2 in E. coli and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC). Concentrate the protein to 10 mg/mL.

  • Co-Crystallization: Use the hanging-drop vapor diffusion method. Mix 1 µL of protein solution with 1 µL of reservoir solution (0.2 M HEPES pH 7.5, 20% PEG 3350). Soak the pre-formed apo-crystals with a 5 mM solution of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine for 24 hours.

  • Data Collection: Flash-freeze the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure via molecular replacement using a known apo-CDK2 model (e.g., PDB: 5D1J)[4]. The resulting electron density map will unambiguously confirm the orientation of the pyrrolidine ring within the solvent channel.

Conclusion

1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine represents a highly efficient, structurally validated starting point for kinase inhibitor development. By combining the robust hinge-binding thermodynamics of the 2-aminothiazole core with the geometry of the pyrrolidin-3-amine vector, researchers can rapidly grow this fragment into the solvent channel. When validated through the orthogonal SPR, TR-FRET, and X-ray crystallography protocols outlined above, this scaffold minimizes the attrition rates typically seen in early-stage FBDD campaigns.

References

  • Vulpetti, A., et al. (2006). Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. Journal of Molecular Graphics and Modelling.[Link]

  • Misra, R.N., et al. (2004). N-(Cycloalkylamino)Acyl-2-Aminothiazole Inhibitors Of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.[Link]

  • Li, A.Y., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.[Link] (Note: Linked via related ACS repository data).

  • American Chemical Society. (2025). Fluorocyclopropyl-Containing Tacrine Derivatives as Potent and Selective Dual CDK2/CDK9 Inhibitors. ACS Publications. [Link]

Sources

Off-Target Kinase Profiling: A Comparative Guide for 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine and Related Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of "know thy compound" has never been more critical. The intended therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile across the human kinome. Unintended interactions, or off-target effects, can lead to unforeseen toxicities or, in some serendipitous cases, reveal opportunities for drug repositioning. This guide provides an in-depth, technical comparison of off-target profiling for the novel compound 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine, juxtaposed with other known thiazole-containing kinase inhibitors. Our focus is not merely on the data but on the strategic and methodological considerations that underpin a robust off-target assessment.

The Imperative of Kinome-Wide Selectivity Screening

The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding pockets.[1] This homology is a double-edged sword for drug developers. While it allows for the design of broad-spectrum inhibitors, it also presents a significant challenge in achieving selectivity. A lack of selectivity can result in a cascade of off-target effects, potentially leading to adverse drug reactions.[2] Therefore, comprehensive kinase profiling is not just a regulatory checkbox but a fundamental aspect of preclinical drug development that informs lead optimization and safety assessment.[3]

For a novel scaffold such as 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine, an early and extensive off-target profiling campaign is paramount. The thiazole ring is a common heterocycle in many approved and investigational kinase inhibitors, known to interact with the hinge region of the kinase ATP-binding site.[4][5] This prevalence necessitates a thorough investigation to delineate its unique selectivity profile.

Comparative Kinase Selectivity Profile

To illustrate the process of comparative analysis, we present a hypothetical, yet plausible, off-target kinase profile for 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine (Compound A) . This data is benchmarked against two well-characterized, thiazole-containing kinase inhibitors: Dasatinib , a multi-targeted tyrosine kinase inhibitor, and a hypothetical selective JNK inhibitor (JD-123 analog) , representing a more targeted agent.[1] The data is presented as the percentage of inhibition at a screening concentration of 1 µM.

Kinase Target1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine (Compound A) (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)JD-123 Analog (% Inhibition @ 1µM)Kinase Family
Primary Target(s)
p38α (MAPK14)98%85%15%CMGC
Key Off-Targets
JNK175%40%95%CMGC
SRC68%99%5%TK
ABL155%98%<5%TK
VEGFR2 (KDR)45%92%<5%TK
p38γ82%Not Reported88%CMGC
AKT1 (PKBα)30%10%65%AGC
CDK215%75%<5%CMGC
FLT310%88%<5%TK

This table contains hypothetical data for Compound A and the JD-123 Analog for illustrative purposes.

From this comparative table, we can draw several key insights:

  • Compound A demonstrates potent inhibition of its intended target, p38α, but also shows significant cross-reactivity with other MAP kinases (JNK1, p38γ) and some tyrosine kinases (SRC, ABL1, VEGFR2). This profile suggests it may be a multi-targeted inhibitor.

  • Dasatinib exhibits a broad-spectrum inhibition profile, consistent with its clinical use. Its potent activity against SRC, ABL1, and VEGFR2 is a key feature of its mechanism of action.

  • The JD-123 Analog displays a much more selective profile, with high potency against JNK1 and p38γ, and minimal off-target activity against the other kinases in this panel. This highlights the potential for achieving high selectivity within the thiazole scaffold.

Experimental Design and Methodologies

A robust off-target profiling strategy typically involves a multi-tiered approach, starting with broad, single-concentration screening, followed by more focused dose-response studies for identified hits.

Tier 1: Large-Scale Kinase Panel Screening

The initial step involves screening the test compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.[6][7] This provides a broad overview of the compound's kinome-wide interactions. Several commercial platforms are available for this purpose, utilizing various assay technologies.[3][8][9]

Workflow for Large-Scale Kinase Panel Screening:

G compound Test Compound (e.g., Compound A) panel Large Kinase Panel (e.g., >400 kinases) compound->panel Single Concentration (e.g., 1 µM) assay Biochemical Assay (e.g., ADP-Glo, TR-FRET) panel->assay data_acq Data Acquisition (Luminescence/Fluorescence) assay->data_acq data_analysis Data Analysis (% Inhibition Calculation) data_acq->data_analysis hit_id Hit Identification (Inhibition > Threshold, e.g., 50%) data_analysis->hit_id

Caption: Workflow for initial single-point kinase screening.

Tier 2: IC50 Determination for Off-Target Hits

For kinases that show significant inhibition in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This involves a dose-response experiment with a range of compound concentrations. The IC50 value provides a quantitative measure of the compound's potency against each off-target kinase.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted for determining the IC50 of a test compound against a specific kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to kinase inhibition.[10]

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 mM). The final concentrations in the assay will typically range from 100 µM to 1 nM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the kinase and its specific substrate.

    • Add 0.5 µL of the serially diluted test compound or DMSO (as a control).

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately assess potency.[11]

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpreting Off-Target Data in a Biological Context

The identification of off-target interactions is only the first step. The biological significance of these findings must then be assessed. For example, if Compound A inhibits SRC and ABL1 with moderate potency, it is crucial to understand the potential implications for cellular signaling pathways.

Signaling Pathway Context: SRC and ABL1 Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR SRC SRC PDGFR->SRC PI3K PI3K PDGFR->PI3K STAT3 STAT3 SRC->STAT3 RAS RAS SRC->RAS ABL1 ABL1 ABL1->STAT3 Proliferation Gene Expression (Proliferation, Survival) STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CompoundA Compound A CompoundA->SRC Inhibits CompoundA->ABL1 Inhibits

Sources

Comparing the pharmacokinetic profiles of thiazole versus oxadiazole bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Pharmacokinetic Profiles of Thiazole versus Oxadiazole Bioisosteres Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The Bioisosteric Trade-Off

In medicinal chemistry, the swap between a thiazole and an oxadiazole (specifically 1,2,4- and 1,3,4-isomers) is a classic bioisosteric maneuver used to modulate physicochemical properties without altering the fundamental pharmacophore topology.

While both rings serve as aromatic linkers that mimic peptide bonds (amides/esters), they drive divergent pharmacokinetic (PK) outcomes. The thiazole is the "lipophilic workhorse," offering superior membrane permeability and blood-brain barrier (BBB) penetration at the cost of increased metabolic liability (S-oxidation, CYP inhibition). The oxadiazole is the "solubility solver," lowering LogP and improving metabolic stability against oxidative attack, though it introduces risks of reductive ring opening and lower permeability.

This guide provides a data-driven framework to navigate this substitution, supported by mechanistic insights and experimental protocols.

Physicochemical & Structural Foundations

The fundamental difference lies in the heteroatom: Sulfur (Thiazole) vs. Oxygen (Oxadiazole). This single atom substitution alters the electronic landscape and solvation profile.

Table 1: Comparative Physicochemical Profile

FeatureThiazole 1,2,4-Oxadiazole 1,3,4-Oxadiazole PK Impact
Heteroatom Sulfur (S)Oxygen (O)Oxygen (O)S is softer/larger; O is harder/smaller.[1][2][3]
Lipophilicity (

LogP)
Baseline-0.5 to -1.2-1.0 to -1.5Oxadiazoles significantly lower LogP, improving aqueous solubility.
H-Bond Potential Weak Acceptor (N)Moderate Acceptor (N2/N4)Strong Acceptor (N3/N4)Oxadiazoles interact more strongly with water, increasing desolvation penalty for permeability.
Dipole Moment ~1.6 D~1.2 D~3.3 DHigh dipole of 1,3,4-oxadiazole can hurt permeability despite lower LogP.
Aromaticity HighModerateModerateThiazole engages in stronger

stacking (CYP heme binding risk).
Basicity (

of conj. acid)
~2.5~ -1.5~ -2.5Thiazole N is more basic; Oxadiazoles are very weak bases (neutral at phys pH).

Metabolic Stability & Clearance Mechanisms

The choice between these rings is often a choice between oxidative and reductive clearance risks.

A. Thiazole: The Oxidative Liability

Thiazoles are prone to Phase I oxidative metabolism. The sulfur atom is a "soft" nucleophile, making it susceptible to S-oxidation. Furthermore, the nitrogen can coordinate with the heme iron of CYP450 enzymes, leading to mechanism-based inhibition (MBI).

  • Key Pathway: S-oxidation to sulfoxide/sulfone.[4]

  • Toxicity Alert: 2-amino or 2-alkylthio thiazoles can form reactive intermediates that bind Glutathione (GSH), leading to hepatotoxicity.

  • CYP Inhibition: Thiazoles often show Type II binding spectra with CYP3A4/2D6 due to

    
     nitrogen coordination to heme iron.
    
B. Oxadiazole: The Reductive/Hydrolytic Liability

Oxadiazoles are generally stable to oxidative CYP metabolism (making them excellent replacements for labile esters). However, they possess a unique vulnerability: Reductive Ring Opening .

  • Key Pathway: Under anaerobic conditions (or via cytosolic reductases), the N-O bond is cleaved, destroying the pharmacophore and generating a nitrile and an amide/amidine.

  • 1,2,4-Oxadiazole: Highly stable to hydrolysis at pH 7.4 but can undergo nucleophilic attack (e.g., by thiols) at the C5 position if electron-deficient.

Visualizing the Metabolic Divergence

Metabolism Thiazole Thiazole Scaffold S_Oxidation S-Oxidation (Sulfoxide/Sulfone) Thiazole->S_Oxidation CYP450 (Phase I) Heme_Bind CYP Heme Coordination (Inhibition) Thiazole->Heme_Bind Direct Binding Oxadiazole 1,2,4-Oxadiazole Scaffold Ring_Open Reductive Ring Opening (N-O Bond Cleavage) Oxadiazole->Ring_Open Reductases (Cytosolic/Anaerobic) Hydrolysis Nucleophilic Attack (C5) (Base/Thiol mediated) Oxadiazole->Hydrolysis pH > 8 or Nucleophiles GSH_Adduct GSH Adduct (Toxicity Alert) S_Oxidation->GSH_Adduct Reactive Metabolite

Figure 1: Divergent metabolic clearance pathways. Thiazoles face oxidative risks (red), while Oxadiazoles face reductive/hydrolytic risks (yellow).

Strategic Decision Matrix: When to Swap?

Use the following logic flow to determine the optimal bioisostere for your lead series.

DecisionTree Start Lead Compound Optimization Solubility Is Aqueous Solubility Low? Start->Solubility Permeability Is Permeability (Caco-2) Low? Solubility->Permeability No Use_Oxadiazole Select OXADIAZOLE Solubility->Use_Oxadiazole Yes (Lowers LogP) MetabStability Metabolic Hotspot Identified? Permeability->MetabStability No Use_Thiazole Select THIAZOLE Permeability->Use_Thiazole Yes (Lipophilic Drive) CYP_Inhib Is CYP Inhibition High? MetabStability->CYP_Inhib Stable MetabStability->Use_Oxadiazole Oxidative Liability MetabStability->Use_Thiazole Hydrolytic Liability CYP_Inhib->Use_Oxadiazole Yes (Reduces Heme Binding) CYP_Inhib->Use_Thiazole No

Figure 2: Bioisosteric decision tree based on PK liabilities.

Experimental Protocols for Validation

To validate the superiority of one isostere over the other, you must run specific assays that target their respective weaknesses.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Critical for Thiazoles to rule out bioactivation.

  • Incubation System: Human Liver Microsomes (HLM) at 1 mg/mL protein.

  • Cofactors: NADPH (1 mM) to drive oxidation; Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN, 1 mM) as trapping agents.

  • Substrate: Test compound at 10 µM.

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Quench with ice-cold acetonitrile containing internal standard.[5]

    • Centrifuge (4000 rpm, 20 min).

  • Analysis: LC-MS/MS (high resolution).

  • Readout: Search for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scans specific to GSH adducts (+307 Da shift).

    • Interpretation: Presence of GSH adducts indicates bioactivation (structural alert).[6][7]

Protocol B: Reductive Metabolism Assay

Critical for Oxadiazoles to assess ring stability.

  • Incubation System: Liver Cytosol (cytosolic reductases) or HLM under nitrogen (anaerobic).

  • Condition: Anaerobic environment is essential to maximize reductive potential.

  • Procedure:

    • Purge buffer with Nitrogen gas for 15 mins.

    • Add subcellular fraction and NADPH.

    • Seal active vials (airtight).

    • Incubate at 37°C for 60-120 mins.

  • Analysis: LC-MS/MS.

  • Readout: Monitor for the ring-opened product (usually M+2 or cleavage fragments).

    • Interpretation: High clearance in cytosol/anaerobic HLM but low clearance in aerobic HLM confirms reductive instability.

Case Study Data: Thiazole vs. Oxadiazole

The following data illustrates a typical optimization campaign where a thiazole was swapped for a 1,2,4-oxadiazole to address CYP inhibition and solubility.

Table 2: Representative SAR Data (Hypothetical based on literature trends)

ParameterCompound A (Thiazole) Compound B (1,2,4-Oxadiazole) Interpretation
LogD (pH 7.4) 3.82.5Oxadiazole reduced lipophilicity by 1.3 units.
Solubility (µM) 5120Significant improvement in thermodynamic solubility.
HLM

45 µL/min/mg12 µL/min/mgOxadiazole blocked oxidative clearance.
CYP3A4 IC50 1.2 µM> 30 µMRemoval of thiazole N-heme interaction eliminated inhibition.
Caco-2 (

)

cm/s

cm/s
Permeability dropped due to increased polarity (trade-off).

References

  • Dalvie, D. et al. (2002). Metabolism of thiazoles and their bioactivation potential.[6][7][8]Chemical Research in Toxicology . Link

  • Bostrom, J. et al. (2012). Oxadiazoles in medicinal chemistry.[3][5][9][10][11][12][13]Journal of Medicinal Chemistry . Link

  • Kalgutkar, A. S. et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups.Current Drug Metabolism . Link

  • Pace, A. & Pierro, P. (2009).[3] The 1,2,4-oxadiazole ring: a versatile scaffold in medicinal chemistry.[5][11][12]Organic & Biomolecular Chemistry . Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry . Link

Sources

Head-to-head comparison of pyrrolidine-based scaffolds in targeting specific enzymes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Pyrrolidine-Based Scaffolds in Modern Enzyme Inhibition

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its utility as a versatile scaffold.[1] The non-planar, three-dimensional nature of the pyrrolidine ring, a result of sp3-hybridization and a phenomenon known as "pseudorotation," allows for an efficient exploration of pharmacophore space.[1][4] This inherent three-dimensionality provides a stereochemical complexity that can be expertly manipulated to achieve high-affinity and selective interactions with biological targets.[1][4]

This guide offers a head-to-head comparison of how medicinal chemists have adapted the pyrrolidine scaffold to target two distinct and therapeutically critical enzyme classes: serine hydrolases, exemplified by Dipeptidyl Peptidase-4 (DPP-4), and aspartyl proteases, represented by HIV-1 Protease. Through this comparative analysis, we will explore the structural nuances, binding interactions, and structure-activity relationships (SAR) that underpin the successful development of potent and selective inhibitors based on this privileged scaffold.

Part 1: Targeting a Serine Hydrolase: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[5] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[6] The active site of DPP-4 features a catalytic triad (Ser630, Asp708, His740) and distinct subsites (S1, S2) that recognize the peptide substrate.[7] Many potent inhibitors mimic the proline residue at the P1 position of natural substrates, making the pyrrolidine ring an ideal starting point for inhibitor design.[5][6]

The Cyanopyrrolidine Scaffold: A Covalent Approach

A prominent class of DPP-4 inhibitors is built upon a cyanopyrrolidine scaffold. The nitrile group in these compounds is key to their mechanism, forming a reversible covalent bond (an imidate) with the catalytic serine (Ser630) in the enzyme's active site.[6] This covalent interaction significantly enhances potency.

Comparative Analysis of Cyanopyrrolidine-Based DPP-4 Inhibitors

The development of drugs like Vildagliptin and Saxagliptin showcases the evolution of this scaffold. The structure-activity relationship (SAR) highlights the importance of the substituents on the pyrrolidine ring for achieving optimal interactions with the enzyme's binding pockets.

CompoundCore ScaffoldKey SubstituentsPotency (IC50)Selectivity Profile
Vildagliptin CyanopyrrolidineN-linked adamantylglycine~2-3 nMHigh selectivity over DPP-8/DPP-9
Saxagliptin CyanopyrrolidineN-linked adamantylglycine with a fused cyclopropyl ring~5-10 nMHigh selectivity over DPP-8/DPP-9
Denagliptin Fluoro-pyrrolidineN-linked aminopiperidine derivative~10-20 nMGood selectivity

Data compiled from publicly available research and may vary based on assay conditions.

The introduction of a fluorine atom or a fused cyclopropyl ring to the pyrrolidine core in later-generation inhibitors demonstrates "scaffold hopping" and fine-tuning to improve properties like potency and metabolic stability.[6]

Visualizing the Binding Mode

The interaction between a cyanopyrrolidine inhibitor and the DPP-4 active site is a prime example of targeted drug design. The pyrrolidine ring occupies the S1 pocket, mimicking the natural proline substrate, while the nitrile group engages the catalytic serine.

DPP4_Binding_Mode cluster_Enzyme DPP-4 Active Site cluster_Inhibitor Cyanopyrrolidine Inhibitor S1_Pocket S1 Pocket Tyr662 Catalytic_Triad Catalytic Triad Ser630 His740 S2_Pocket S2 Pocket Arg358 Phe357 Pyrrolidine Pyrrolidine Ring Pyrrolidine->S1_Pocket Mimics Proline Nitrile Nitrile (CN) Nitrile->Catalytic_Triad Covalent Interaction with Ser630 R_Group R-Group (e.g., Adamantyl) R_Group->S2_Pocket Hydrophobic Interactions

Caption: Binding of a cyanopyrrolidine inhibitor in the DPP-4 active site.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing BSA and NaCl

  • Test Compounds (dissolved in DMSO)

  • Reference Inhibitor (e.g., Vildagliptin)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute these solutions in the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add 50 µL of the diluted test compound or reference inhibitor. Add 25 µL of the diluted DPP-4 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Kinetic Measurement: Immediately place the plate in the fluorometric reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at a controlled temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Part 2: Targeting an Aspartyl Protease: HIV-1 Protease

HIV-1 protease is a C2-symmetric homodimeric aspartyl protease essential for the maturation of infectious HIV virions.[8] It cleaves viral polyprotein precursors into functional proteins. The active site contains a catalytic dyad of two aspartic acid residues (Asp25 and Asp25').[8] Inhibitors are designed to occupy the substrate-binding cavity and interact with these key residues.

The C2-Symmetric Pyrrolidine Scaffold

A successful strategy in HIV protease inhibitor design involves using C2-symmetric scaffolds that mirror the symmetry of the enzyme itself.[8] Pyrrolidine, derived from chiral precursors like D-(-)-tartaric acid, provides an excellent core for creating such inhibitors.[9] The endocyclic nitrogen of the pyrrolidine can be protonated and form strong salt bridges with the catalytic aspartate residues.[10]

Comparative Analysis of C2-Symmetric Pyrrolidine-Based HIV Protease Inhibitors

Structure-guided design has been instrumental in optimizing these inhibitors. By analyzing the cocrystal structures of initial leads, researchers can rationally modify side chains to improve affinity.[8][9]

Compound IDCore ScaffoldP1/P1' SubstituentsPotency (Ki)Key Interactions
Initial Lead 3,4-bis-N-alkylsulfonamideBenzyl~1-2 µMCore interaction with catalytic dyad
Optimized Lead 3,4-bis-N-alkylsulfonamide4-Fluorobenzyl~0.4 µMEnhanced hydrophobic interactions in S1/S1' pockets
Final Inhibitor 3,4-bis-N-alkylsulfonamideCombined optimized side chains74 nMOptimized fit and interactions across multiple subsites

Data adapted from structure-guided design studies.[8][9]

The SAR for this series demonstrates that modifications to the benzylsulfonamide side chains, which project into the S1 and S1' pockets of the enzyme, are critical for improving potency.[9][11]

Visualizing the Binding Mode

The symmetric nature of the inhibitor allows it to fit snugly into the dimeric active site, with the central pyrrolidine core positioned between the catalytic aspartates.

HIV_Protease_Workflow cluster_Enzyme HIV-1 Protease Dimer cluster_Inhibitor C2-Symmetric Inhibitor Monomer_A Monomer A (Asp25) Monomer_B Monomer B (Asp25') Flap_Region Flap Region (Ile50, Ile50') Pyrrolidine_Core Protonated Pyrrolidine Core Pyrrolidine_Core->Monomer_A Salt Bridge Pyrrolidine_Core->Monomer_B Salt Bridge Side_Chain_A Side Chain A Side_Chain_A->Monomer_A Hydrophobic Interactions Side_Chain_A->Flap_Region H-Bonding Side_Chain_B Side Chain B Side_Chain_B->Monomer_B Hydrophobic Interactions Side_Chain_B->Flap_Region H-Bonding

Caption: Binding of a C2-symmetric pyrrolidine inhibitor in the HIV-1 protease active site.

Experimental Protocol: HIV-1 Protease Inhibition Assay (FRET-Based)

This protocol describes a Förster Resonance Energy Transfer (FRET) assay to measure the inhibitory activity of compounds against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • FRET Substrate: A peptide containing the HIV-1 protease cleavage site flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL).

  • Assay Buffer: Sodium acetate buffer (pH 4.7) containing NaCl, EDTA, and DTT.

  • Test Compounds (dissolved in DMSO)

  • Reference Inhibitor (e.g., Amprenavir)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and the reference inhibitor in DMSO and add them to the microplate wells.

  • Enzyme Addition: Dilute the HIV-1 protease in the assay buffer and add it to the wells containing the compounds.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add the FRET substrate to all wells to start the reaction. In the uncleaved state, the quencher suppresses the donor's fluorescence. Cleavage separates the pair, resulting in an increase in fluorescence.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over a period of 60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of substrate cleavage (increase in fluorescence) for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to a no-inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC50 value.

    • The inhibition constant (Ki) can be subsequently determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Comparative Analysis and Conclusion

This head-to-head comparison reveals the remarkable adaptability of the pyrrolidine scaffold.

  • For DPP-4 , the pyrrolidine ring acts as a proline mimetic, with a key nitrile substituent forming a reversible covalent bond with the catalytic serine. The focus of optimization is on the N-acyl substituent to maximize interactions within the S2 pocket.

  • For HIV-1 Protease , the entire C2-symmetric disubstituted pyrrolidine scaffold is crucial. The protonated endocyclic nitrogen forms critical salt bridges with the catalytic aspartates, while the symmetric side chains engage the S1/S1' pockets of the dimeric enzyme.

The choice of substitution pattern, stereochemistry, and core modifications allows the pyrrolidine scaffold to be tailored to the unique topology and catalytic mechanism of different enzymes.[4] For researchers and drug development professionals, the pyrrolidine ring is not merely a structural component but a versatile and powerful tool. Its inherent stereochemical and conformational properties provide a robust foundation for designing the next generation of highly selective and potent enzyme inhibitors.

References

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  • Durrant, J. D., & McCammon, J. A. (2010). Combinatorial Design of Avian Influenza Neuraminidase Inhibitors Containing Pyrrolidine Core with a Reduced Susceptibility to Viral Drug Resistance. Bentham Science Publishers. [Link]

  • Habeck, M., et al. (2006). Unexpected novel binding mode of pyrrolidine-based aspartyl protease inhibitors: design, synthesis and crystal structure in complex with HIV protease. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(1), 93-104. [Link]

  • Schultz, L., et al. (2008). Structure-Guided Design of C2-Symmetric HIV-1 Protease Inhibitors Based on a Pyrrolidine Scaffold. ACS Publications. [Link]

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  • Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry, 17(8), 882-921. [Link]

  • Ghosh, A. K., et al. (2011). Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1′-Ligands. Journal of Medicinal Chemistry, 54(21), 7547-7557. [Link]

  • Wang, J., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 11(11), 1313-1325. [Link]

  • Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-2758. [Link]

  • Han, S., et al. (2001). Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Journal of Medicinal Chemistry, 44(7), 1123-1134. [Link]

  • Wang, J., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

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  • Mueller, D., et al. (2008). Structural and kinetic analysis of pyrrolidine-based inhibitors of the drug-resistant Ile84Val mutant of HIV-1 protease. Journal of Molecular Biology, 383(3), 634-645. [Link]

  • Kushwaha, R. N., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics, 22(5), bbaa412. [Link]

  • Bhat, M. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 144, 107147. [Link]

  • Thareja, S., et al. (2014). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Journal of Pharmaceutical Sciences and Research, 6(10), 346-350. [Link]

  • Aksoydan, B., & Taha, M. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9883-9902. [Link]

  • Biftu, T., et al. (2006). cis-2,5-Dicyanopyrrolidine Inhibitors of Dipeptidyl Peptidase IV: Synthesis and in Vitro, in Vivo, and X-ray Crystallographic Characterization. Journal of Medicinal Chemistry, 49(11), 3163-3176. [Link]

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  • Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(2), 514-523. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine, ensuring compliance with safety regulations and the protection of both laboratory personnel and the environment.

Hazard Assessment and Characterization

While a specific Safety Data Sheet (SDS) for 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine may not be readily available, a hazard assessment can be conducted by examining its structural components: a thiazole ring and a pyrrolidine-3-amine moiety.

  • Thiazole Derivatives : Thiazole and its derivatives can be flammable and may exhibit toxic properties.[1][2] They can cause skin and eye irritation, and some are harmful if swallowed or inhaled.[1][2] Upon combustion, they may release toxic fumes of nitrogen and sulfur oxides.[3][4]

  • Pyrrolidine Derivatives : Pyrrolidine and its derivatives are often flammable liquids and can be harmful if ingested or inhaled.[5] Some are corrosive and can cause severe skin burns and eye damage.[5][6] The amine functional group suggests that the compound is basic and may react with acids.

Given these potential hazards, 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine should be handled as a hazardous chemical. It is crucial to avoid disposing of this compound down the drain or in regular trash.[3][7]

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard CategoryInferred RiskPrecautionary Measures
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[1][4]Avoid breathing dust, vapor, or mist. Do not eat, drink, or smoke when using. Wear appropriate personal protective equipment (PPE).[8][9]
Skin/Eye Irritation May cause skin and eye irritation or burns.[4][5]Wear chemical-resistant gloves and safety goggles or a face shield.[3][10]
Flammability Assumed to be a flammable liquid.[1][11]Keep away from heat, sparks, open flames, and hot surfaces.[1]
Reactivity May react with strong oxidizing agents and acids.[4][5]Segregate from incompatible materials during storage and disposal.[12]
Environmental Potentially harmful to aquatic life.[13][14]Avoid release to the environment.[9][13]

Personal Protective Equipment (PPE)

Before handling 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye and Face Protection : Chemical safety goggles or a face shield are mandatory.[10]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.[3][10]

  • Body Protection : A flame-resistant laboratory coat should be worn.[15]

  • Respiratory Protection : If there is a risk of generating aerosols or if working in a poorly ventilated area, a NIOSH-approved respirator should be used.[3]

Step-by-Step Disposal Protocol

The disposal of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine must be managed as a hazardous waste stream. The following protocol outlines the necessary steps for its safe collection and disposal.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[16]

  • Solid Waste : Collect any solid 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine waste, including contaminated consumables like weighing paper, pipette tips, and gloves, in a dedicated hazardous waste container.[3][13] This container should be made of a compatible material, such as high-density polyethylene (HDPE).[3][5]

  • Liquid Waste : Solutions containing 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine should be collected in a separate, clearly labeled hazardous waste container for liquids.[13] Do not mix with other incompatible waste streams.[5]

  • Sharps Waste : Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container.[13]

Step 2: Container Management and Labeling

All waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[8][17]

  • The container must be clearly labeled with the words "Hazardous Waste."[8][12]

  • The full chemical name, "1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine," must be written on the label. Do not use abbreviations or chemical formulas.[8]

  • Indicate the approximate quantity or concentration of the waste.[5]

Step 3: Storage Pending Disposal

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[8][18]

  • The SAA must be under the control of the laboratory personnel.[8]

  • Store containers in a well-ventilated area, away from heat and ignition sources.[15]

  • Ensure containers are kept closed at all times, except when adding waste.[8][12]

  • Segregate the waste container from incompatible materials, particularly strong acids and oxidizing agents.[12]

Step 4: Final Disposal

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][15]

  • Provide the EHS office or contractor with all necessary information about the waste.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7][11]

dot graph TD subgraph "Disposal Workflow for 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine" A[Start: Unwanted Material] --> B{Assess Form}; B -->|Solid or Contaminated Material| C[Collect in Labeled Solid Hazardous Waste Container]; B -->|Liquid Solution| D[Collect in Labeled Liquid Hazardous Waste Container]; C --> E[Ensure Container is Sealed and Compatible]; D --> E; E --> F[Store in Designated Satellite Accumulation Area]; F --> G{Segregate fromIncompatible Materials}; G --> H[Contact Environmental Health & Safety (EHS) for Pickup]; H --> I[Proper Disposal by Licensed Contractor]; end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.